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  • Product: H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
  • CAS: 80237-40-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Opioid Receptor Binding Affinity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Abstract This technical guide provides a comprehensive analysis of the predicted opioid receptor binding affinity and functional profile of the heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH. As a C-terminally extended an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted opioid receptor binding affinity and functional profile of the heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH. As a C-terminally extended analog of the endogenous opioid peptide Met-enkephalin, its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors is of significant interest to researchers in pain management, neuropharmacology, and drug development. While direct experimental data for this specific peptide is not extensively available in peer-reviewed literature, this guide synthesizes established principles of opioid peptide structure-activity relationships (SAR) and the known pharmacology of related endogenous and synthetic analogs to construct a scientifically grounded predictive profile. We further delineate the standard, self-validating experimental protocols, including radioligand binding and functional G-protein coupling assays, that are essential for the empirical validation of this profile. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel opioid peptides.

Introduction: The Rationale for C-Terminal Extension of Met-enkephalin

The endogenous pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is a key neuromodulator in the central and peripheral nervous systems, primarily involved in nociception.[1] Its therapeutic potential, however, is limited by its rapid enzymatic degradation and a relatively short half-life.[1] The peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH represents a strategic modification of the parent Met-enkephalin sequence through the addition of a di-lysine moiety at the C-terminus. This extension is hypothesized to modulate the peptide's physicochemical properties, such as charge and hydrophilicity, which in turn can influence its receptor binding affinity, selectivity, and pharmacokinetic profile.

The rationale for investigating such extended analogs is rooted in the existence of naturally occurring C-terminally extended Met-enkephalin derivatives, such as Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu.[1] These endogenous peptides, derived from the precursor proenkephalin, demonstrate that C-terminal extensions are a biological strategy for creating diverse opioid ligands.[1] This guide will, therefore, explore the predicted impact of the -Lys-Lys extension on the opioid receptor pharmacology of the core enkephalin sequence.

The Opioid Receptor Family: A Brief Overview

Opioid receptors are members of the G-protein coupled receptor (GPCR) superfamily and are the primary targets for both endogenous opioid peptides and exogenous opiates.[2] The three classical opioid receptor types—mu (µ), delta (δ), and kappa (κ)—are all involved in analgesia, but also mediate distinct physiological and psychological effects.[2]

  • Mu (µ) Opioid Receptor (MOR): Activation of MOR is associated with potent analgesia, but also with significant side effects such as respiratory depression, euphoria, and physical dependence.[2]

  • Delta (δ) Opioid Receptor (DOR): DOR activation also produces analgesia and has been implicated in antidepressant and anxiolytic effects, with a potentially lower liability for the severe side effects associated with MOR agonists.[3]

  • Kappa (κ) Opioid Receptor (KOR): While KOR agonists can induce analgesia, their activation is often associated with dysphoria, sedation, and psychotomimetic effects.[2]

The distinct pharmacological profiles of these receptors underscore the importance of determining the binding affinity and selectivity of novel ligands like H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH.

Predicted Opioid Receptor Binding Profile of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Based on the known structure-activity relationships of enkephalin analogs, a predictive binding profile for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH can be formulated. It is crucial to note that these are extrapolated values and require empirical validation.

The parent peptide, Met-enkephalin, exhibits a preference for the δ- and µ-opioid receptors over the κ-opioid receptor.[1] The addition of the positively charged and hydrophilic di-lysine tail is likely to alter this profile. The C-terminal carboxyl group of enkephalins is known to be important for interaction with δ-opioid receptors.[4] Modification of this group can shift the selectivity profile.

Table 1: Predicted Opioid Receptor Binding Affinities (Ki, nM) of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH and Related Peptides

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Met-enkephalin~1-10~0.5-5>1000
H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (Predicted) ~5-50 ~10-100 >1000

Disclaimer: The values for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH are predictive and not based on direct experimental data. They are extrapolated from the known pharmacology of Met-enkephalin and the general principles of C-terminal modifications.

The prediction of a potential decrease in affinity for both µ and δ receptors is based on the significant structural alteration at the C-terminus, which may disrupt optimal interactions within the binding pockets of these receptors. The affinity for the κ receptor is expected to remain low, consistent with the core enkephalin sequence.

Predicted Functional Activity: An Agonist Profile

The core Tyr-Gly-Gly-Phe motif is the pharmacophore responsible for the agonist activity of enkephalins. It is highly probable that H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH will act as an agonist at the µ and δ opioid receptors. The extent of its efficacy and potency would need to be determined through functional assays.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, opioid receptors couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing the characteristic inhibitory effects of opioids.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor Opioid Receptor (MOR, DOR, KOR) G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activation G_alpha Gαi G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation Ligand H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (Agonist) Ligand->Receptor Binding AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK ↑ K+ Efflux (GIRK Channels) Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release GIRK->Hyperpolarization Ca_Channel ↓ Ca2+ Influx (VGCC) Ca_Channel->Hyperpolarization G_alpha->AC Inhibition G_betagamma->GIRK G_betagamma->Ca_Channel Inhibition

Figure 1: Canonical Opioid Receptor Signaling Pathway.

Experimental Protocols for Empirical Characterization

To empirically determine the opioid receptor binding affinity and functional activity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH, the following standard methodologies are recommended.

Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human µ, δ, or κ opioid receptor.[5]

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligands:

    • For µ-receptors: [³H]-DAMGO[5]

    • For δ-receptors: [³H]-DPDPE[5]

    • For κ-receptors: [³H]-U69,593[5]

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test peptide (H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Peptide prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor agonism, providing an indication of the test compound's efficacy and potency.

Protocol:

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂ is required.

  • Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of [³⁵S]GTPγS.

  • Separation and Quantification: Similar to the binding assay, separate bound from free [³⁵S]GTPγS by filtration and quantify using scintillation counting.

  • Data Analysis: Plot the concentration of the test peptide against the amount of [³⁵S]GTPγS bound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Conclusion and Future Directions

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a rationally designed analog of Met-enkephalin with predicted agonist activity at µ and δ opioid receptors. The C-terminal di-lysine extension is expected to modulate its binding affinity and selectivity compared to the parent peptide. The information and protocols presented in this guide provide a solid framework for the empirical investigation of this and other novel opioid peptides. Future studies should focus on conducting the described binding and functional assays to obtain quantitative data. Subsequent in vivo studies in animal models of pain would be necessary to evaluate its analgesic efficacy, side-effect profile, and pharmacokinetic properties, ultimately determining its potential as a therapeutic agent.

References

  • Met-enkephalin. (2024). In Wikipedia. Retrieved April 1, 2026, from [Link]

  • Pasanen, M., et al. (2007). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. Journal of Medicinal Chemistry, 50(23), 5675-5685.
  • Beddell, C. R., et al. (1977). Structural requirements for opioid activity of analogues of the enkephalins. Proceedings of the Royal Society of London. Series B. Biological Sciences, 198(1132), 249–265.
  • Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024). MDPI. Retrieved April 1, 2026, from [Link]

  • Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. (2021). MDPI. Retrieved April 1, 2026, from [Link]

  • [Met]enkephalin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 1, 2026, from [Link]

  • Li, Y., et al. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[d-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. Journal of Medicinal Chemistry, 59(4), 1413–1423.
  • Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. (2016). ChEMBL. Retrieved April 1, 2026, from [Link]

  • Kodama, H., et al. (1990). Effect of Modification of Enkephalin C-terminal Functions on Affinity Selection of Opioid Receptors. Journal of Molecular Recognition, 3(5-6), 197-203.
  • Tyr-Gly-Gly-Phe-Leu-OH. ChemBK. Retrieved April 1, 2026, from [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. (2024). RSC Publishing. Retrieved April 1, 2026, from [Link]

  • Physiology, Opioid Receptor. (2023). In StatPearls. NCBI Bookshelf. Retrieved April 1, 2026, from [Link]

  • [Met]enkephalin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved April 1, 2026, from [Link]

  • Tyr-Gly-Lys. PubChem. Retrieved April 1, 2026, from [Link]

  • TYR-GLY-GLY-PHE-LEU-ARG-LYS-ARG. NextSDS. Retrieved April 1, 2026, from [Link]

  • Inoue, A., et al. (2019). A comprehensive GPCR-G protein coupling map reveals new functional partnerships. Cell, 177(7), 1901-1914.
  • Research | Inoue Laboratory. Tohoku University. Retrieved April 1, 2026, from [Link]

  • Ligand recognition and G-protein coupling of trace amine receptor TAAR1. (2023).
  • Structure and dynamics determine G protein coupling specificity at a class A GPCR. (2023). Science Advances, 9(45), eadj8126.

Sources

Exploratory

In Vitro Studies of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH: A Technical Guide to Proteolytic Processing and Substrate Profiling

Executive Summary In the landscape of neuroendocrinology and prohormone maturation, Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (commonly referred to as Met-enkephalin-Lys-Lys or YGGFMKK) serves as a critical biochemical probe. With...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuroendocrinology and prohormone maturation, Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (commonly referred to as Met-enkephalin-Lys-Lys or YGGFMKK) serves as a critical biochemical probe. With a molecular weight of 830.01 Da and the molecular formula C₃₉H₅₉N₉O₉S[1], this heptapeptide represents the transient intermediate state between a prohormone precursor and a mature bioactive neuropeptide.

As a Senior Application Scientist, I approach the in vitro study of this peptide not merely as a substrate, but as a highly specific diagnostic tool. By leveraging the canonical C-terminal paired-basic motif (Lys-Lys), researchers can effectively decouple the sequential endoproteolytic and exoproteolytic events that govern neuropeptide maturation. This guide synthesizes the mechanistic causality, kinetic profiling, and self-validating methodologies required to study YGGFMKK in vitro.

Molecular Context: The Strategic Value of YGGFMKK

To understand why we synthesize and study YGGFMKK in vitro, we must look at the causality of experimental design. Studying full-length prohormones (e.g., proenkephalin or amidorphin) introduces kinetic confounding; the rate of exopeptidase cleavage is entirely dependent on the rate of the initial endoprotease cleavage.

By utilizing synthetic YGGFMKK, we isolate the exoproteolytic step. Furthermore, the choice of a Lys-Lys terminus over an Arg-Arg terminus is highly strategic. Yeast and mammalian carboxypeptidases (such as Kex1p) preferentially and rapidly cleave C-terminal arginine over lysine ()[2]. Utilizing the slightly lower-affinity Lys-Lys substrate widens the kinetic window, allowing researchers to capture and quantify the transient single-lysine intermediate (YGGFMK) before complete maturation to Met-enkephalin (YGGFM).

The Proteolytic Processing Axis

Endoproteolytic Generation (YAP3p / PC2)

In vivo, YGGFMKK is generated by the cleavage of larger precursors at specific paired-basic or mono-basic sites. In vitro studies have extensively utilized Yeast Aspartic Protease 3 (YAP3p) to model this event. YAP3p is capable of processing prohormone substrates at specific basic residue cleavage sites to generate bioactive peptide hormones ()[3]. Specifically, YAP3p generates Met-enkephalin-Lys-Lys from amidorphin, proving that the enzyme can recognize and cleave at a lone pair of Lys residues without requiring complex upstream tertiary folding[3].

Exoproteolytic Maturation (CPZ / Kex1p)

Once generated, the C-terminal basic residues must be trimmed.

  • Carboxypeptidase Z (CPZ): A unique metallocarboxypeptidase containing a Frizzled-like domain. In vitro profiling utilizing quantitative mass spectrometry reveals that CPZ has a strict requirement for substrates with C-terminal Arg or Lys residues ()[4].

  • Kex1p: A yeast protease with carboxypeptidase B-like activity. It acts sequentially on YGGFMKK to yield the mature pentapeptide, stopping precisely after the basic residues are removed[2].

Processing Pathway Visualization

The following diagram maps the logical relationship between the precursor, the processing enzymes, and the transient YGGFMKK intermediate.

G Amidorphin Amidorphin Precursor (Prohormone) YAP3 YAP3p / PC2 Endoproteases (Internal Cleavage) Amidorphin->YAP3 Recognition of paired-basic sites YGGFMKK Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (Intermediate Heptapeptide) YAP3->YGGFMKK Cleavage generates C-terminal Lys-Lys CPZ CPZ / Kex1p Carboxypeptidases (C-terminal Truncation) YGGFMKK->CPZ Substrate binding via C-terminal Lys YGGFM Tyr-Gly-Gly-Phe-Met-OH (Mature Met-enkephalin) CPZ->YGGFM Sequential removal of Lys residues

Figure 1: Proteolytic processing of Amidorphin to Met-enkephalin via the YGGFMKK intermediate.

Quantitative Kinetic Summaries

The table below consolidates the in vitro kinetic parameters of enzymes interacting with the YGGFMKK axis.

EnzymeClassificationSubstrateKinetic ParameterValueReference
YAP3p Aspartic EndoproteaseAmidorphin Km​ 10−4 to 10−5 MCawley et al.[3]
YAP3p Aspartic EndoproteaseACTH(1-39) kcat​/Km​ 3.1×106M−1s−1 Cawley et al.[3]
Kex1p CarboxypeptidaseYGGFMKK Ki​ 81 µMLatchinian-Sadek et al.[2]
CPZ MetallocarboxypeptidaseYGGFMKKCleavage EfficiencyComplete at 100 nM (37°C)Garcia-Pardo et al.[4]

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for studying YGGFMKK in vitro.

Protocol A: Label-Free MALDI-TOF MS Cleavage Assay for CPZ Activity

Causality: Fluorogenic tags (like AMC or EDANS) attached to the C-terminus of YGGFMKK can cause steric hindrance, artificially altering the binding affinity of the Frizzled-like domain of CPZ. MALDI-TOF Mass Spectrometry is chosen because it allows for the label-free, direct observation of precise mass shifts corresponding to sequential Lys removal (830.4 Da 702.3 Da 574.2 Da)[4].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human CPZ (expressed in HEK293F cells and purified via heparin affinity) to a working concentration of 100 nM in assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Substrate Incubation: Add synthetic YGGFMKK to a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: Extract 5 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by mixing the aliquot 1:1 with 1% Trifluoroacetic acid (TFA).

  • Matrix Co-crystallization: Spot 1 µL of the quenched mixture onto a MALDI target plate with 1 µL of α -cyano-4-hydroxycinnamic acid (CHCA) matrix.

  • Acquisition: Acquire spectra in positive ion reflectron mode.

  • System Validation: Run a parallel reaction using synthetic YGGFM (mature Met-enkephalin). A valid system will show zero mass shift for this control, confirming that CPZ exopeptidase activity is strictly dependent on the presence of the C-terminal basic residues.

Protocol B: Kinetic Profiling of YAP3p Endoprotease Activity

Causality: To prove that YAP3p functions as a true prohormone convertase analog, we must measure its efficiency ( kcat​/Km​ ) in generating YGGFMKK from a larger precursor. HPLC is utilized here to separate the highly similar hydrophobic peptide fragments based on their retention times[3].

Step-by-Step Workflow:

  • Buffer Optimization: Prepare a sodium acetate buffer at pH 5.5. Note: YAP3p is an aspartic protease; its catalytic aspartate residues require an acidic environment to function, mimicking the acidic environment of secretory vesicles.

  • Substrate Titration: Incubate purified YAP3p with varying concentrations of amidorphin ( 10−6 to 10−4 M) at 37°C for 30 minutes.

  • Chromatographic Separation: Terminate the reaction with 0.1% TFA. Inject the sample onto a C18 Reverse-Phase HPLC column. Elute using a linear gradient of acetonitrile (10-60%) in 0.1% TFA over 40 minutes.

  • Quantification & Analysis: Integrate the area under the curve (AUC) for the YGGFMKK elution peak (monitored at 214 nm). Plot the initial velocities against substrate concentration using a Lineweaver-Burk plot to derive Km​ and kcat​ .

  • System Validation: Pre-incubate a control reaction with 10 µM Pepstatin A (a potent aspartic protease inhibitor). The complete absence of the YGGFMKK peak validates that the cleavage is exclusively mediated by YAP3p and not by contaminating serine proteases[3].

References

  • Cawley NX, Chen HC, Beinfeld MC, Loh YP. "Specificity and kinetic studies on the cleavage of various prohormone mono- and paired-basic residue sites by yeast aspartic protease 3." Journal of Biological Chemistry. 1996 Feb 23;271(8):4168-76. Available at: [Link]

  • Latchinian-Sadek L, Thomas DY. "Expression, purification, and characterization of the yeast KEX1 gene product, a polypeptide precursor processing carboxypeptidase." Journal of Biological Chemistry. 1993 Jan 5;268(1):534-40. Available at: [Link]

  • Garcia-Pardo J, Tanco S, Garcia-Guerrero MC, Dasgupta S, Avilés FX, Lorenzo J, Fricker LD. "Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain." International Journal of Molecular Sciences. 2020 Nov 18;21(22):8687. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Fidelity Solid-Phase Synthesis of H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Abstract This comprehensive application note provides a detailed, field-proven protocol for the solid-phase synthesis of the heptapeptide H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the solid-phase synthesis of the heptapeptide H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis of this peptide presents specific challenges, including the potential for oxidation of the methionine residue and the need for effective side-chain protection of tyrosine and lysine. This guide offers a step-by-step methodology, from resin selection and preparation to final cleavage, purification, and characterization, designed to maximize yield and purity. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis of other challenging peptide sequences.

Introduction: The Strategic Approach to Peptide Synthesis

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] The Fmoc/tBu (tert-butyl) strategy is widely adopted due to its use of a base-labile Nα-Fmoc protecting group, which is removed under mild conditions, and acid-labile side-chain protecting groups.[2][3] This orthogonal protection scheme prevents the premature removal of side-chain protecting groups during the iterative cycles of amino acid coupling.[1]

The synthesis of H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH proceeds in a C-terminal to N-terminal direction, starting with a resin pre-loaded with the C-terminal amino acid, Lysine. The synthesis involves sequential cycles of Fmoc deprotection and amino acid coupling.[4][5] The final peptide is then cleaved from the resin and simultaneously deprotected, followed by purification and analysis.[4][6]

Core Principles & Experimental Design

The successful synthesis of this heptapeptide hinges on several key considerations:

  • Resin Selection: A Wang resin is a suitable choice for the synthesis of a peptide with a C-terminal carboxylic acid. It is an acid-labile resin that allows for cleavage of the peptide from the solid support under strongly acidic conditions, which also removes the side-chain protecting groups.

  • Side-Chain Protection:

    • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine must be protected to prevent O-acylation during coupling.[7] The tert-butyl (tBu) ether is the most common and effective protecting group for tyrosine in Fmoc-SPPS, as it is stable to the piperidine used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA).[7][8]

    • Lysine (Lys): The ε-amino group of lysine is highly nucleophilic and requires protection. The tert-butyloxycarbonyl (Boc) group is the standard choice for protecting the lysine side chain in Fmoc chemistry.[9][10][11] It is stable to piperidine and is efficiently removed during the final TFA cleavage.[9]

    • Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide during synthesis and cleavage.[12][13] While Fmoc-Met(O)-OH can be used to introduce a pre-oxidized residue that is later reduced, a more common strategy is to use Fmoc-Met-OH and employ a cleavage cocktail containing scavengers that minimize oxidation.[14][15][16]

  • Coupling Reagents: The use of aminium-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA), provides efficient and rapid activation of the incoming Fmoc-amino acid, leading to high coupling yields.[2]

  • Cleavage and Deprotection: A carefully formulated cleavage cocktail is crucial for the successful release of the peptide from the resin and the removal of all side-chain protecting groups. For a peptide containing methionine and tyrosine, the cocktail must contain scavengers to trap the reactive carbocations generated during the cleavage of the tBu and Boc groups and to prevent the oxidation of methionine.[13][17]

Materials and Reagents

Reagent Grade Supplier
Fmoc-Lys(Boc)-Wang Resin (0.5-0.8 mmol/g)Synthesis GradeAny reputable
Fmoc-Lys(Boc)-OHSynthesis GradeAny reputable
Fmoc-Met-OHSynthesis GradeAny reputable
Fmoc-Phe-OHSynthesis GradeAny reputable
Fmoc-Gly-OHSynthesis GradeAny reputable
Fmoc-Tyr(tBu)-OHSynthesis GradeAny reputable
N,N-Dimethylformamide (DMF)Peptide SynthesisAny reputable
Dichloromethane (DCM)ACS GradeAny reputable
PiperidineACS GradeAny reputable
N,N-Diisopropylethylamine (DIPEA)Peptide SynthesisAny reputable
HBTU or HATUSynthesis GradeAny reputable
Trifluoroacetic Acid (TFA)Reagent GradeAny reputable
Triisopropylsilane (TIS)Reagent GradeAny reputable
1,2-Ethanedithiol (EDT)Reagent GradeAny reputable
ThioanisoleReagent GradeAny reputable
PhenolACS GradeAny reputable
Diethyl Ether (cold)ACS GradeAny reputable
Acetonitrile (ACN)HPLC GradeAny reputable
WaterHPLC GradeAny reputable

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation
  • Place 200 mg of Fmoc-Lys(Boc)-Wang resin (assuming a loading of 0.5 mmol/g) in a fritted syringe or a dedicated solid-phase synthesis vessel.

  • Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.[18][19]

  • Drain the DMF.

Iterative Peptide Elongation Cycle

The following two steps (Fmoc Deprotection and Amino Acid Coupling) are repeated for each amino acid in the sequence, starting from the C-terminus (Lys) and proceeding to the N-terminus (Tyr).

  • Add a solution of 20% piperidine in DMF (v/v) (5 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15-20 minutes.[5][20]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 equivalents) and HBTU (0.3 mmol, 3 equivalents) in DMF (2 mL).

  • Add DIPEA (0.6 mmol, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • After the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Amino Acid Coupling Sequence:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Met-OH

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-Gly-OH

  • Fmoc-Tyr(tBu)-OH

Final Fmoc Deprotection

After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform one last Fmoc deprotection step as described in section 4.2.1.

Cleavage and Global Deprotection

Safety Note: This procedure must be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn. TFA is highly corrosive.

  • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail "Reagent K" which is suitable for peptides containing sensitive residues like Met and Tyr.[13][21]

    • Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[21]

  • Add the freshly prepared cleavage cocktail (5 mL) to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

Peptide Precipitation and Work-up
  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[4][20]

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[4]

  • After the final wash, allow the peptide pellet to air dry in the fume hood to remove residual ether.

Purification and Analysis

Purification by Reversed-Phase HPLC (RP-HPLC)
  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a solution of 50% acetonitrile in water containing 0.1% TFA.

  • Purify the peptide using a preparative or semi-preparative C18 RP-HPLC column.[22][23]

  • Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).[6][22]

  • Monitor the elution of the peptide at 214 nm or 280 nm (due to the tyrosine residue).[4]

  • Collect the fractions containing the purified peptide.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization by Mass Spectrometry
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[24][25]

  • The expected monoisotopic mass of H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (C₄₃H₆₅N₉O₁₀S) is approximately 915.46 Da. The observed mass should correspond to the protonated molecular ion [M+H]⁺.

Visualizing the Workflow

Diagram of the Fmoc-SPPS Cycle

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final_steps Final Steps Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection W1 DMF Wash Deprotection->W1 DeprotectedResin H2N-AA-Resin W1->DeprotectedResin Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) DeprotectedResin->Coupling W2 DMF/DCM Wash Coupling->W2 ElongatedResin Fmoc-AA(n+1)-AA-Resin W2->ElongatedResin ElongatedResin->Deprotection Repeat for next amino acid FinalDeprotection Final Fmoc Deprotection ElongatedResin->FinalDeprotection Completion of Sequence Cleavage Cleavage & Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Structure of H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Peptide_Structure Tyr H-Tyr Gly1 Gly Tyr->Gly1 - Gly2 Gly Gly1->Gly2 - Phe Phe Gly2->Phe - Met Met Phe->Met - Lys1 Lys Met->Lys1 - Lys2 Lys-OH Lys1->Lys2 -

Sources

Application

Application Note: Optimized Fmoc-Solid Phase Synthesis of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Executive Summary The heptapeptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (Met-enkephalin-Lys-Lys) is a critical endogenous opioid peptide analog. The addition of the di-lysine motif at the C-terminus significantly enhances aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heptapeptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (Met-enkephalin-Lys-Lys) is a critical endogenous opioid peptide analog. The addition of the di-lysine motif at the C-terminus significantly enhances aqueous solubility and alters receptor binding affinity. Synthesizing this peptide via 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) presents specific chemical challenges, most notably the prevention of methionine (Met) oxidation and the suppression of racemization during iterative coupling. This application note details a highly optimized, self-validating protocol for the synthesis of this peptide.

Strategic Experimental Design & Causality

Designing a robust synthesis for Met-enkephalin-Lys-Lys requires understanding the causality behind each reagent choice to prevent downstream failures[1].

  • Solid Support Selection (Wang Resin): Because the target sequence terminates in a free carboxylic acid (-OH), a Wang resin pre-loaded with Fmoc-Lys(Boc)-OH is utilized. The benzyl alcohol linker of the Wang resin is acid-labile, allowing for simultaneous peptide cleavage and global side-chain deprotection in a single terminal step.

  • Coupling Chemistry (DIC/OxymaPure): Traditional coupling utilizing DIC/HOBt carries explosion risks and lower efficiency. We employ N,N'-diisopropylcarbodiimide (DIC) with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure forms a highly reactive ester intermediate, accelerating acylation while significantly [2]. This is a self-validating choice: the visual color change of Oxyma and its non-explosive nature ensure both safety and high-fidelity amide bond formation.

  • Scavenger System for Methionine (Reagent K): Methionine is highly susceptible to oxidation (forming Met-sulfoxide) and alkylation by tert-butyl cations released from the Tyr(tBu) and Lys(Boc) protecting groups during trifluoroacetic acid (TFA) cleavage. To counteract this, Reagent K is employed. The inclusion of thioanisole and 1,2-ethanedithiol (EDT) acts as a robust nucleophilic scavenger system, pushing the equilibrium away from sulfoxide formation and [3].

Workflow Visualization

SPPS_Workflow Start Fmoc-Lys(Boc)-Wang Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Coupling: AA/DIC/Oxyma Wash1->Couple Wash2 DMF Wash Couple->Wash2 Check Sequence Complete? Wash2->Check Check->Deprotect No Cleave Cleavage: Reagent K Check->Cleave Yes Precipitate Ether Precipitation Cleave->Precipitate Purify RP-HPLC & LC-MS Precipitate->Purify

Figure 1: Iterative Fmoc-SPPS workflow for Met-enkephalin-Lys-Lys synthesis.

Quantitative Data & Formulations

Table 1: Stoichiometric Parameters for Amino Acid Coupling

Component Equivalents Concentration Mechanistic Function
Peptidyl-Resin 1.0 eq 0.1 mmol scale Insoluble solid support
Fmoc-Amino Acid 4.0 eq 0.2 M in DMF Sequence building block
DIC 4.0 eq 0.2 M in DMF Carboxyl activator

| OxymaPure | 4.0 eq | 0.2 M in DMF | Suppresses racemization[2] |

Table 2: Reagent K Cleavage Cocktail Composition

Reagent Volume/Mass Percentage Mechanistic Role
Trifluoroacetic Acid (TFA) 8.25 mL 82.5% Global deprotection & resin cleavage
Phenol 0.5 g 5.0% Aromatic cation scavenger (protects Tyr)
Water (H2O) 0.5 mL 5.0% Quenches tert-butyl cations
Thioanisole 0.5 mL 5.0% Reduces Met-sulfoxide, traps cations[3]

| 1,2-Ethanedithiol (EDT) | 0.25 mL | 2.5% | Potent soft nucleophile, protects Met[3] |

Step-by-Step Experimental Protocol

Phase 1: Resin Swelling & Preparation
  • Weigh 0.1 mmol of Fmoc-Lys(Boc)-Wang resin and transfer to a solid-phase synthesis reaction vessel equipped with a fritted glass filter.

  • Add 5 mL of Dichloromethane (DCM) and agitate gently for 15 minutes to swell the polystyrene matrix, maximizing reagent access to the pores. Drain the solvent.

  • Wash the resin with 5 mL of N,N-Dimethylformamide (DMF) for 1 minute. Drain and repeat 3 times.

Phase 2: Iterative Assembly (Tyr-Gly-Gly-Phe-Met-Lys)

Note: The C-terminal Lys is already anchored to the resin. The sequence of addition is: Fmoc-Lys(Boc)-OH → Fmoc-Met-OH → Fmoc-Phe-OH → Fmoc-Gly-OH → Fmoc-Gly-OH → Fmoc-Tyr(tBu)-OH.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 15 minutes. Drain and wash with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol of the incoming Fmoc-amino acid and 0.4 mmol of OxymaPure in 2 mL of DMF. Add 0.4 mmol of DIC. Stir for 2 minutes to generate the active Oxyma ester.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel. Agitate at room temperature for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (4 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A yellow color validates complete coupling (absence of free primary amines). A blue color indicates a failure, requiring a repeat of steps 2-4.

  • Iteration: Repeat steps 1-5 for all remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection on the N-terminal Tyr to yield the free amine. Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

Phase 3: Cleavage and Global Deprotection
  • Prepare 10 mL of Reagent K strictly in a fume hood due to the malodorous and toxic nature of EDT and thioanisole.

  • Add the chilled Reagent K to the dried peptidyl-resin.

  • Agitate gently at room temperature for 2.5 hours. The thioanisole and EDT will actively prevent the oxidation of the Met residue while the TFA cleaves the peptide from the Wang linker and removes the Boc and tBu protecting groups.

  • Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the depleted resin with an additional 2 mL of TFA and combine the filtrates.

Phase 4: Precipitation and Recovery
  • Concentrate the filtrate to approximately 3 mL under a gentle stream of nitrogen.

  • Add 30 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully.

  • Wash the peptide pellet with fresh ice-cold ether (20 mL) two more times to extract residual phenol, EDT, and thioanisole.

  • Dry the crude Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH pellet under vacuum, dissolve in 10% acetonitrile/water, and lyophilize.

Analytical Validation

Purify the crude peptide using Preparative RP-HPLC (C18 column) with a linear gradient of water/acetonitrile containing 0.1% TFA. Validate the pure fractions via LC-MS. The system validates the success of the Reagent K scavenger protocol if the target mass (Theoretical MW: ~858.04 g/mol ) is dominant and the +16 Da Met-sulfoxide adduct (~874.04 g/mol ) is absent.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link]

  • Subirós-Funosas, R., Prohens, R., Barany, G., & Albericio, F. (2009). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Purification of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Introduction and Rationale The synthetic heptapeptide H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK), also known as Met-Enkephalin-Lys-Lys (CAS: 80237-40-7)[1], is a biologically significant sequence utilized in neuropharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The synthetic heptapeptide H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK), also known as Met-Enkephalin-Lys-Lys (CAS: 80237-40-7)[1], is a biologically significant sequence utilized in neuropharmacological and protease specificity studies[2]. The purification of this peptide from crude synthetic mixtures presents two distinct chromatographic challenges:

  • High Basicity : The presence of two C-terminal lysine residues, combined with the N-terminal amine, imparts a highly basic character (+3 net charge at acidic pH). This can lead to severe peak tailing due to secondary interactions with residual silanol groups on silica-based stationary phases[3].

  • Methionine Oxidation : The thioether group of the methionine residue is highly susceptible to oxidation, forming methionine sulfoxide during synthesis, cleavage, or downstream processing[4].

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate the target peptide at >95% purity while mitigating oxidation and optimizing peak symmetry.

Physicochemical Profiling and Chromatographic Strategy

Understanding the peptide's physicochemical properties is the foundation of a rational purification strategy.

Table 1: Physicochemical Properties of YGGFMKK
PropertyValue / CharacteristicChromatographic Implication
Sequence H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OHContains both aromatic/hydrophobic (Tyr, Phe) and highly polar/basic (Lys) domains.
Molecular Weight 845.02 g/mol Falls within the optimal range for standard pore size (100–120 Å) silica columns.
Isoelectric Point (pI) ~10.0Highly positively charged under standard acidic RP-HPLC conditions (pH ~2.0).
Net Charge (at pH 2.0) +3 (N-term, Lys^6, Lys^7)Requires strong ion-pairing agents (e.g., TFA) to mask positive charges and increase hydrophobicity[5].
Oxidation Liability High (Met^5)Oxidized species will exhibit reduced hydrophobicity and elute earlier than the native peptide[4].
Stationary Phase Selection

Due to the +3 net charge, unreacted silanols on older generation silica columns will act as weak cation exchangers, causing the basic lysine residues to tail severely[3]. Therefore, a highly inert, fully end-capped C18 stationary phase (e.g., Discovery BIO Wide Pore or equivalent high-purity silica) is mandatory to ensure symmetrical peak shapes and high recovery[3].

Mobile Phase and Ion-Pairing

Trifluoroacetic acid (TFA) at 0.1% (v/v) is utilized in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents[5]. TFA serves a dual purpose: it lowers the pH to ~2.0, ensuring full protonation of the basic groups, and acts as a hydrophobic ion-pairing reagent[3]. The trifluoroacetate counterions complex with the positively charged lysine side chains and the N-terminus, masking their charge, increasing the peptide's overall hydrophobicity, and facilitating retention on the C18 phase[3].

Methionine Oxidation Mitigation

Methionine oxidation to methionine sulfoxide increases the polarity of the peptide. Consequently, the oxidized variant elutes significantly earlier than the native peptide in RP-HPLC[4]. To minimize on-column or in-solution oxidation, solvents must be freshly prepared using LC-MS grade water and degassed (e.g., helium sparging). Prolonged exposure to atmospheric oxygen in aqueous solutions prior to lyophilization must be avoided.

Experimental Protocols

Reagents and Equipment
  • Stationary Phase : Preparative C18 column (e.g., 21.2 mm × 250 mm, 5 µm, 120 Å, fully end-capped).

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water[5].

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile (ACN)[5].

  • Equipment : Preparative HPLC system with a dual-wavelength UV detector (monitored at 220 nm and 280 nm) and an automated fraction collector[6].

Sample Preparation
  • Dissolution : Weigh the crude lyophilized peptide. Dissolve in a minimal volume of 0.1% aqueous TFA (Mobile Phase A) to a concentration of 10–20 mg/mL[5].

  • Solubility Check : If the peptide is not fully soluble, add up to 5-10% Acetonitrile or sonicate briefly. Caution: Avoid excessive heat during sonication to prevent accelerated methionine oxidation.

  • Filtration : Filter the sample through a 0.22 µm PTFE syringe filter to remove particulate matter before injection.

Analytical RP-HPLC Method (Scouting)

Before preparative scale-up, an analytical run is performed to determine the elution profile and the exact retention time of the target peptide versus its oxidized impurity.

  • Column : Analytical C18 (4.6 mm × 250 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Detection : 220 nm (peptide bonds) and 280 nm (aromatic rings of Tyr and Phe)[6].

Table 2: Analytical Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
22.0 40 60
24.0 5 95
28.0 5 95

| 29.0 | 95 | 5 |

Diagnostic Note: The oxidized methionine variant (YGGF[Met=O]KK) will typically elute 1 to 3 minutes earlier than the native YGGFMKK peak due to the increased polarity of the sulfoxide group[4].

Preparative RP-HPLC Purification

Based on the analytical scouting, a shallower, focused gradient is employed to maximize resolution between the oxidized impurity, deletion sequences, and the target peptide[5].

  • Equilibration : Equilibrate the preparative column with 5% B at a flow rate of 15–20 mL/min (depending on column diameter).

  • Injection : Load the filtered crude peptide solution.

  • Focused Gradient : Assuming the peptide elutes at ~25% B in the analytical run, program a shallow gradient (e.g., 0.1% to 0.5% B per minute) around the elution point[5]. For example: 15% B to 35% B over 40 minutes.

  • Fraction Collection : Collect fractions based on UV threshold at 220 nm. Collect narrow fractions (e.g., 15–30 seconds per tube) across the main peak to avoid pooling co-eluting shoulders.

Post-Purification Processing
  • Fraction Analysis : Analyze individual fractions using the analytical RP-HPLC method.

  • Pooling : Pool only the fractions that meet the purity requirement (e.g., >95%). Exclude the leading edge of the peak if it contains traces of the oxidized methionine variant.

  • Lyophilization : Immediately freeze the pooled fractions in liquid nitrogen or a -80°C freezer. Lyophilize to dryness. Crucial Step: Prompt freezing minimizes the time the peptide spends in an aqueous, acidic environment, thereby halting further methionine oxidation.

Workflows and Mechanisms

RPHPLC_Workflow A Crude YGGFMKK (Contains Met-Oxide & Deletions) B Sample Dissolution (0.1% TFA in H2O) A->B C Analytical Scouting (Identify Elution %B) B->C D Preparative RP-HPLC (Shallow Gradient 15-35% B) C->D E Fraction Collection (Narrow Time-Slices) D->E F Analytical QC of Fractions (Exclude Early/Late Shoulders) E->F G Rapid Freezing & Lyophilization (Halt Met Oxidation) F->G H Pure YGGFMKK (>95% Purity) G->H

Caption: Step-by-step RP-HPLC workflow for the purification of Met-Enkephalin-Lys-Lys.

Separation_Mechanism cluster_column End-Capped C18 Stationary Phase (0.1% TFA Ion-Pairing) A Peptide Mixture Loaded on C18 B Oxidized Impurity YGGF[Met=O]KK A->B Low Hydrophobicity (Elutes Early) C Target Peptide YGGFMKK A->C Optimal Ion-Pairing (Target Peak) D Hydrophobic Impurities (e.g., Protection Groups) A->D High Hydrophobicity (Elutes Late)

Caption: Chromatographic resolution mechanism for YGGFMKK and its oxidized variant.

References

  • "HPLC Analysis and Purification of Peptides." National Institutes of Health (PMC). Available at: [Link]

  • "The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC." Harvard Apparatus. Available at: [Link]

  • "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." HPLC.eu. Available at: [Link]

  • "Reverse-phase HPLC Peptide Purification." PepDD. Available at: [Link]

Sources

Application

Application Note & Protocol: Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Abstract This document provides a comprehensive guide to the proper handling, storage, and use of the synthetic peptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH. Adherence to these protocols is critical for ensuring the peptide's...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of the synthetic peptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH. Adherence to these protocols is critical for ensuring the peptide's integrity, stability, and the reproducibility of experimental results. The recommendations herein are grounded in established principles of peptide chemistry and are tailored to the specific amino acid composition of this heptapeptide, with particular attention to the oxidation-prone methionine residue.

Introduction: Understanding the Peptide

The peptide with the sequence Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH is a synthetic oligopeptide. Its bioactivity and utility in research, whether in neuroscience, drug development, or other fields, are intrinsically linked to its precise chemical structure.[1] Improper handling can lead to degradation through pathways such as oxidation, hydrolysis, and aggregation, compromising experimental outcomes. This guide provides the foundational knowledge and practical steps to mitigate these risks.

The key structural features influencing its handling are:

  • A Methionine (Met) residue: Highly susceptible to oxidation, which can alter the peptide's biological activity.[2][3][4][5]

  • Two Lysine (Lys) residues: These basic residues, along with the N-terminal amine, contribute to the peptide's overall positive charge and influence its solubility.

  • A free C-terminal carboxylic acid (-OH): This contributes a negative charge and also impacts solubility.

Storage of Lyophilized Peptide

The peptide is typically supplied as a lyophilized (freeze-dried) powder. In this state, it is most stable. However, exposure to moisture and elevated temperatures can significantly reduce its long-term viability.

Core Principles of Lyophilized Peptide Storage:
  • Temperature is Critical: Lower temperatures slow down chemical degradation processes. For long-term storage, -80°C is preferred, though -20°C is acceptable for shorter periods.[6]

  • Moisture is Detrimental: Peptides can be hygroscopic, meaning they readily absorb moisture from the air.[3][7] This absorbed water can accelerate degradation pathways, even in the frozen state.

  • Light Protection: Peptides, particularly those with aromatic residues like Tyrosine and Phenylalanine, should be protected from light to prevent photodegradation.[6]

Storage Recommendations Summary
ConditionTemperatureDurationRationale
Long-Term Storage -80°CYearsMinimizes all chemical degradation pathways, ensuring maximum shelf-life.
Short-Term Storage -20°CMonthsAcceptable for routine use, but less ideal than -80°C for preserving integrity over many months or years.[8][9]
Working Stock 4°CDays to WeeksNot recommended. If necessary, for a very short period, ensure the container is tightly sealed.[10]
Protocol: Handling Incoming Lyophilized Peptide
  • Inspect: Upon receipt, inspect the vial for any damage to the container or seal.

  • Log: Record the date of receipt and any lot-specific information.

  • Store Immediately: Place the sealed vial in a -20°C or -80°C freezer. Store the vial in an upright position. For added protection against moisture, the vial can be placed inside a larger container with a desiccant.[9]

Reconstitution of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Reconstituting the peptide into a solution is a critical step where degradation can readily occur if not performed correctly. The goal is to fully dissolve the peptide in a suitable solvent system that is compatible with the downstream application while maintaining the peptide's stability.

Choosing the Right Solvent

The solubility of a peptide is determined by its amino acid composition. To determine the best initial solvent for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH, we first assess its net charge at a neutral pH:

  • Basic Residues (+1): N-terminal amine (+1), Lysine (+1), Lysine (+1) = +3

  • Acidic Residues (-1): C-terminal carboxyl (-1) = -1

  • Net Charge: +2

Since the peptide has a net positive charge, it is considered basic. Basic peptides generally dissolve well in acidic solutions.[3][9]

Recommended Solvents:

  • Sterile, deionized water: This should always be the first choice. Many peptides will dissolve in pure water.

  • Dilute Acetic Acid (e.g., 0.1%): If the peptide does not dissolve in water, a dilute acidic solution is the next logical step for this basic peptide.[10]

  • DMSO: For highly hydrophobic peptides, Dimethyl Sulfoxide (DMSO) can be used.[11] However, be aware that DMSO can be toxic in some cell-based assays and may not be suitable for all applications. If using DMSO, it is recommended to first dissolve the peptide in a small amount of DMSO and then slowly add this solution to an aqueous buffer.[12]

Protocol: Reconstitution for a 1 mM Stock Solution
  • Equilibrate to Room Temperature: Before opening, remove the peptide vial from the freezer and place it in a desiccator for at least 30 minutes.[7][10] This crucial step prevents atmospheric moisture from condensing on the cold peptide powder, which would compromise its stability.

  • Briefly Centrifuge: Gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Prepare Solvent: Use sterile, nuclease-free water or a freshly prepared dilute acidic buffer. If an acidic buffer is used, ensure it has been degassed to minimize dissolved oxygen, which can oxidize the methionine residue.[9]

  • Add Solvent: Carefully add the calculated volume of solvent to the vial. For example, to make a 1 mM stock solution from 1 mg of a peptide with a molecular weight of ~934.1 g/mol , you would add 1.07 mL of solvent.

  • Gentle Agitation: Gently swirl or vortex the vial at a low speed to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. If necessary, brief sonication can be used to aid dissolution.[3]

  • Verify Dissolution: Ensure the solution is clear and free of any particulates before proceeding.

Reconstitution_Workflow start Start: Lyophilized Peptide at -20°C/-80°C equilibrate Equilibrate Vial in Desiccator to RT start->equilibrate centrifuge Briefly Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., Water, Dilute Acid) centrifuge->add_solvent dissolve Gentle Agitation (Vortex/Swirl) add_solvent->dissolve check Check for Complete Dissolution dissolve->check check->dissolve No, particulates remain (consider sonication) aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store Aliquots at -20°C or -80°C aliquot->store ready Ready for Use store->ready

Caption: Workflow for the reconstitution of lyophilized peptides.

Stability and Degradation Pathways

In Solution

Peptide solutions are significantly less stable than their lyophilized counterparts.[7] The shelf-life of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH in solution is limited.

Key Instabilities:

  • Methionine Oxidation: The primary concern for this peptide is the oxidation of the methionine residue's sulfur atom to form methionine sulfoxide.[4][13] This can be caused by dissolved oxygen in the solvent or by exposure to other oxidizing agents.[5] This modification adds an oxygen atom, increasing the molecular weight and altering the residue's polarity, which can abolish biological activity.[5]

  • Hydrolysis: At non-neutral pH and elevated temperatures, the peptide bonds can be hydrolyzed, breaking the peptide into smaller fragments. Peptide bonds are generally most stable between pH 5-7.[9][14]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can degrade peptides through the formation of ice crystals and by increasing solute concentration in unfrozen pockets of the solution.[6][10] This is why aliquoting is essential.

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Peptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (Active Peptide) OxidizedPeptide Methionine Sulfoxide Form (Potentially Inactive) Peptide->OxidizedPeptide O2, ROS HydrolyzedFragments Peptide Fragments Peptide->HydrolyzedFragments H2O (Acid/Base Catalyzed)

Caption: Primary degradation pathways for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH.

Protocol: Storage of Peptide Solutions
  • Aliquot: Immediately after reconstitution, divide the stock solution into single-use aliquots.[2] The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Use Appropriate Vials: Use low-protein-binding polypropylene microcentrifuge tubes.

  • Flash Freeze (Optional but Recommended): For optimal preservation, aliquots can be flash-frozen in a dry ice/ethanol bath before being transferred to long-term storage.

  • Store Frozen: Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[8][10] Do not store peptide solutions in a frost-free freezer, as the temperature fluctuations during auto-defrost cycles can be detrimental.[9]

  • Thawing: When ready to use, thaw an aliquot rapidly by warming it between your fingers or in a room temperature water bath. Once thawed, keep the solution on ice until it is used. Discard any unused portion of a thawed aliquot.[9]

Final Recommendations

  • Purity vs. Peptide Content: Remember that the mass of lyophilized peptide in the vial is not 100% peptide. It contains counterions (like TFA from synthesis) and residual water.[3] For precise concentration calculations, refer to the net peptide content provided on the Certificate of Analysis (CoA).

  • Avoid Contamination: Always use sterile pipette tips and tubes. Wear gloves to prevent contamination from proteases present on the skin.[12]

  • Test Small: Before dissolving the entire sample, it is prudent to test the solubility of a small portion first.[10]

By adhering to these detailed handling and storage protocols, researchers can ensure the chemical integrity of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH, leading to more reliable and reproducible scientific outcomes.

References

  • Biomatik. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Hogan, J. M., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 25(6), 950–958. Retrieved from [Link]

  • Hogan, J. M., & McLuckey, S. A. (2014). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. PMC. Retrieved from [Link]

  • Bigert, C., et al. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed. Retrieved from [Link]

  • Shechter, Y., et al. (1975). Selective oxidation of methionine residues in proteins. PubMed. Retrieved from [Link]

  • Turetzky, J. M., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. Retrieved from [Link]

  • NextSDS. (n.d.). H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Tyr-Gly-Lys. Retrieved from [Link]

  • iGEM. (2014). Team:Tuebingen/Notebook/Protocols/SyntheticPeptides. Retrieved from [Link]

  • Mowbray, C. E., et al. (2018). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Reconstitution and Handling Protocol for Lyophilized H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Guide Executive Summary & Biological Context The heptapeptide H-TYR-GLY-GL...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Scientific Rationale Guide

Executive Summary & Biological Context

The heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (commonly known as [Met⁵]-Enkephalin-Lys-Lys) is a critical endogenous opioid peptide intermediate. It shares the highly conserved N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe) characteristic of major endogenous opioids[1]. In vivo, this sequence is generated through the proteolytic cleavage of larger precursor proteins, such as proenkephalin or amidorphin, by specific endoproteases (e.g., yeast aspartic protease 3, YAP3p) that target paired basic residue sites[2].

Handling this peptide requires a deep understanding of its structural causality. Improper reconstitution can lead to irreversible aggregation, loss of biological activity, or rapid oxidation of its methionine core. This guide establishes a self-validating protocol to ensure maximum yield and structural integrity.

ProteolyticPathway Precursor Proenkephalin / Amidorphin (Precursor Protein) Endoprotease Endoprotease Cleavage (e.g., YAP3p, PC1/3) Precursor->Endoprotease Intermediate H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH ([Met5]-Enkephalin-Lys-Lys) Endoprotease->Intermediate Cleavage at paired basic sites Exopeptidase Carboxypeptidase E / H (C-terminal Truncation) Intermediate->Exopeptidase Active Met-Enkephalin (H-TYR-GLY-GLY-PHE-MET-OH) Exopeptidase->Active Removal of Lys-Lys

Caption: Proteolytic processing pathway generating and metabolizing [Met5]-Enkephalin-Lys-Lys.

Physicochemical Profiling & Structural Causality

To successfully reconstitute a peptide, one must first analyze its amino acid sequence to predict its behavior in solution.

  • Hydrophobic Core: The N-terminal motif (Tyr-Gly-Gly-Phe-Met) is highly hydrophobic and prone to intermolecular stacking.

  • Basic Tail: The C-terminal tandem sequence (Lys-Lys) introduces two primary amine groups. At physiological pH (7.0), these lysines confer a net positive charge (+2) to the molecule.

  • Oxidation Risk: The Met (Methionine) residue is notoriously vulnerable to oxidation, rapidly converting to methionine sulfoxide if exposed to excessive dissolved oxygen or reactive oxygen species.

Because the overall net charge is basic (+2), the peptide is fundamentally hydrophilic and should readily dissolve in aqueous solutions.

Table 1: Physicochemical Properties Summary
ParameterValue / Description
Sequence H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH
Molecular Formula C₃₉H₅₉N₉O₉S[3]
Molecular Weight 830.01 g/mol [3]
Net Charge (at pH 7.0) +2 (Basic)
Isoelectric Point (pI) ~10.0
Extinction Coefficient (ε₂₈₀) ~1490 M⁻¹ cm⁻¹ (Derived from 1x Tyrosine)

Solvent Selection Strategy

Based on the physicochemical profile, solvent selection must prioritize electrostatic repulsion of the basic residues to overcome the hydrophobic stacking of the N-terminus.

Table 2: Solvent Selection Matrix
SolventEfficacyMechanistic Rationale
Sterile ddH₂O Primary Choice Solubilizes most basic peptides. Preserves native conformation for downstream bioassays.
1-10% Acetic Acid Secondary Choice If water fails, mild acid fully protonates the Lysine ε-amino groups, maximizing electrostatic repulsion to break up aggregates.
0.1% TFA Analytical OnlyIdeal for HPLC/MS[4], but may be too harsh and biologically incompatible for live-cell assays.
DMSO / DMF Not Recommended Unnecessary for basic peptides. Can accelerate Methionine oxidation and cause cytotoxicity in assays.

Self-Validating Reconstitution Protocol

This protocol is designed as a closed-loop system. It does not merely list steps; it incorporates validation checkpoints to ensure the structural integrity of the peptide is maintained.

Phase 1: Preparation & Thermal Equilibration
  • Equilibrate to Room Temperature: Remove the lyophilized peptide vial from cold storage (-20°C) and allow it to sit at room temperature for 15–30 minutes before opening.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the peptide powder[5]. This moisture can trigger premature, uneven dissolution and accelerate the degradation of the methionine residue.

  • Sanitize: Wipe the vial septum with a 70% ethanol swab and allow it to air dry completely[6].

Phase 2: Solubilization
  • Primary Solvent Addition: Using a sterile syringe, slowly inject the calculated volume of sterile ddH₂O down the inner wall of the vial. Do not inject directly onto the powder bed.

  • Gentle Agitation: Allow the vial to sit undisturbed for 5 minutes to allow natural capillary wetting. Then, gently swirl or invert the vial.

    • Causality:NEVER vortex or shake vigorously. Vigorous shaking creates a massive air-liquid interface, introducing microscopic oxygen bubbles that will rapidly oxidize the Methionine residue[6][7]. It also promotes peptide shearing and aggregation at the meniscus.

  • Secondary Solvent (If Required): If the solution appears cloudy or contains visible particulates after 15 minutes, add 1-10% Acetic Acid dropwise until clarity is achieved.

Phase 3: Validation Checkpoint (Self-Validation)
  • Visual Inspection: The solution must be 100% transparent against both light and dark backgrounds.

  • Spectrophotometric Verification: Measure the absorbance of a small aliquot at 280 nm (A₂₈₀). Using the extinction coefficient of Tyrosine (1490 M⁻¹ cm⁻¹), calculate the recovered concentration. If the recovered yield is significantly lower than the theoretical yield, the peptide may be adsorbed to the vial walls or incompletely dissolved.

Phase 4: Aliquoting and Storage
  • Aliquot: Divide the reconstituted peptide into single-use aliquots using low-protein-binding microcentrifuge tubes.

    • Causality: The hydrophobic YGGF motif can cause the peptide to adhere to standard glass or untreated plastic, reducing the effective concentration.

  • Cryopreservation: Flash-freeze and store aliquots at -20°C or -80°C .

    • Causality: Repeated freeze-thaw cycles physically shear the peptide backbone and drastically reduce biological activity[7].

ReconstitutionWorkflow Step1 Lyophilized Peptide Equilibrate to RT (15-30 min) Step2 Add Sterile ddH2O (Primary Solvent) Step1->Step2 Decision Visual Inspection: Is Solution Clear? Step2->Decision Step3A Proceed to Aliquoting Decision->Step3A Yes (Clear) Step3B Add 1-10% Acetic Acid (Protonate Lysines) Decision->Step3B No (Particulates) Step4 Store at -20°C or -80°C (Minimize Freeze-Thaw) Step3A->Step4 Step3B->Step3A Dissolved

Caption: Decision-tree workflow for the optimal reconstitution of basic peptides.

References

  • Best Practices for Reconstitution of USP Peptide Reference Standards Source: USP.org 5

  • How To Reconstitute Peptides: A Step-By-Step Guide Source: Exploring Peptides 6

  • How to Reconstitute Peptides Source: JPT Peptide Technologies7

  • Specificity and kinetic studies on the cleavage of various prohormone mono- and paired-basic residue sites by yeast aspartic protease 3 Source: PubMed (NIH)2

  • TYR-GLY-GLY-PHE-MET-LYS-LYS | 80237-40-7 Source: ChemicalBook3

  • Peptide F | C172H259N41O53S3 | CID 16132337 Source: PubChem (NIH) 4

  • Biological redundancy of endogenous GPCR ligands in the gut and the potential for endogenous functional selectivity Source: Frontiers in Pharmacology 1

Sources

Application

Advanced Cell-Based Assay Design for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK): Pro-Opioid Processing and Receptor Activation

Rationale and Mechanistic Causality Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK) is a heptapeptide and a dibasic-extended precursor of the endogenous opioid pentapeptide Met-enkephalin (YGGFM)[1]. In neuroendocrine tissues,...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Mechanistic Causality

Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK) is a heptapeptide and a dibasic-extended precursor of the endogenous opioid pentapeptide Met-enkephalin (YGGFM)[1]. In neuroendocrine tissues, proenkephalin is cleaved by prohormone convertases to yield intermediates like YGGFMKK. However, the presence of the C-terminal Lys-Lys motif sterically and electrostatically hinders the peptide's ability to dock into the highly conserved hydrophobic binding pocket of μ

  • and δ -opioid receptors (MOR/DOR).

To gain biological activity, YGGFMKK requires C-terminal processing by metallocarboxypeptidases, specifically Carboxypeptidase E (CPE) or Carboxypeptidase Z (CPZ). These enzymes sequentially remove the basic lysine residues to liberate mature Met-enkephalin[2]. Mature Met-enkephalin then binds to MOR and DOR—both Gi/o-coupled G-protein coupled receptors (GPCRs)—leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP)[3].

Because YGGFMKK is essentially a "pro-peptide," evaluating its pharmacology requires a coupled assay system:

  • Enzymatic Processing: Quantifying the kinetics of Lys-Lys removal by carboxypeptidases.

  • Functional GPCR Activation: Measuring the downstream Gi/o-mediated cAMP inhibition triggered by the newly generated Met-enkephalin[4].

Pathway YGGFMKK YGGFMKK (Pro-Peptide) YGGFM YGGFM (Met-enkephalin) YGGFMKK->YGGFM Cleavage of Lys-Lys CPZ Carboxypeptidase (e.g., CPZ/CPE) CPZ->YGGFMKK Catalyzes MOR Opioid Receptor (MOR/DOR) YGGFM->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Decreases

Mechanistic pathway of YGGFMKK processing by carboxypeptidases and opioid receptor signaling.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, this guide details an orthogonal, two-part cell-based assay. Part A utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to track peptide processing. Part B utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biosensor to measure functional MOR/DOR activation.

Workflow Step1 1. Cell Culture HEK293T (CPZ+) & CHO-K1 (MOR+) Step2 2. Peptide Incubation Add 10 µM YGGFMKK to CPZ+ Cells Step1->Step2 Step3 3. Supernatant Collection Harvest at 0, 15, 30, 60 min Step2->Step3 Split1 Assay A: LC-MS/MS Quantify YGGFMKK vs YGGFM Step3->Split1 Peptide Extraction (SPE) Split2 Assay B: TR-FRET cAMP Measure MOR/DOR Activation Step3->Split2 Add to Forskolin-stimulated Cells

Dual-assay workflow for quantifying YGGFMKK proteolytic processing and functional GPCR activation.

Protocol A: Proteolytic Processing & Peptide Secretion Assay (LC-MS/MS)

Objective: Measure the conversion of YGGFMKK to YGGFMK and YGGFM by human CPZ. Causality Check: We use HEK293T cells transiently expressing human CPZ because CPZ is secreted and binds to the extracellular matrix (ECM) via its Frizzled-like domain, allowing it to efficiently process extracellular pro-peptides[2]. A mock-transfected control is mandatory to validate that endogenous processing is negligible.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 6-well plates at 5×105 cells/well. Transfect with a plasmid encoding human CPZ.

  • Peptide Incubation: 48 hours post-transfection, wash cells with HBSS. Add 2 mL of assay buffer (HEPES-buffered HBSS, pH 7.4) containing 10 µM synthetic YGGFMKK[5].

  • Kinetic Sampling: Extract 100 µL aliquots of the supernatant at 0, 15, 30, and 60 minutes. Immediately quench the enzymatic reaction by adding 10 µL of 10% Formic Acid (FA).

  • Solid Phase Extraction (SPE): Load the quenched samples onto C18 spin columns. Causality Note: Washing with 0.1% FA in water is critical to remove salts and phenol red from the cell culture media, which cause severe ion suppression in ESI-MS. Elute with 60% Acetonitrile / 0.1% FA.

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer. Use the MRM transitions outlined in Table 1 to quantify the depletion of YGGFMKK and the accumulation of YGGFM.

Protocol B: Functional GPCR Activation Assay (cAMP TR-FRET)

Objective: Quantify the functional activation of MOR by the processed supernatant. Causality Check: We use Forskolin to artificially stimulate adenylyl cyclase, raising baseline cAMP levels. Active Met-enkephalin (YGGFM) will activate Gi/o, inhibiting adenylyl cyclase and lowering cAMP[3]. The TR-FRET assay uses a competitive binding format where endogenous cAMP displaces a fluorophore-labeled cAMP from an antibody, reducing the FRET signal. Therefore, Gi activation increases the TR-FRET emission ratio[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human MOR (hMOR) into a 384-well white microplate at 10,000 cells/well.

  • Stimulation: Add 15 µM Forskolin to all wells to stimulate cAMP production[3].

  • Treatment: Transfer 5 µL of the processed supernatant from Protocol A (at various dilutions) to the CHO-K1 cells. Include synthetic YGGFM (positive control) and unprocessed YGGFMKK (negative control).

  • Antagonist Control (Self-Validation): In a parallel set of wells, pre-incubate the CHO-K1 cells with 10 µM Naloxone (a broad-spectrum opioid antagonist) for 15 minutes prior to adding the supernatant. This proves that the observed cAMP inhibition is strictly MOR-mediated and not an artifact of the HEK293T supernatant.

  • Detection: Incubate for 30 minutes at 37°C. Add the TR-FRET lysis/detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Quantitative Data Presentation

Table 1: LC-MS/MS MRM Transitions for YGGFMKK Processing

Peptide Sequence Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Met-enkephalin-Lys-Lys YGGFMKK 415.7 [M+2H]²⁺ 129.1 (Lys) 20
Met-enkephalin-Lys YGGFMK 351.7 [M+2H]²⁺ 129.1 (Lys) 18

| Met-enkephalin | YGGFM | 574.2 [M+H]⁺ | 278.1 (Phe-Met) | 25 |

Table 2: Expected Pharmacological Parameters (TR-FRET cAMP Assay)

Ligand / Condition Target Receptor EC50 (cAMP Inhibition) Emax (% of Forskolin)
Synthetic YGGFM hMOR ~0.5 - 2.0 nM 95%
Synthetic YGGFMKK hMOR > 10,000 nM < 10%
YGGFMKK + CPZ (60 min) hMOR ~5.0 - 10.0 nM 85%

| YGGFMKK + CPZ + Naloxone | hMOR | N/A (Antagonized) | 0% |

References

  • Specificity and kinetic studies on the cleavage of various prohormone mono- and paired-basic residue sites by yeast aspartic protease 3.PubMed (NIH).
  • Met-Enkephalin-Lys-Lys.Phoenix Pharmaceuticals, Inc.
  • Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain.PMC (NIH).
  • Multifaceted modulation of human opioid receptors by kratom alkaloids: binding affinity, functional selectivity, and allosteric activity.Frontiers.
  • Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses.PMC (NIH).

Sources

Method

Introduction: Unveiling the Binding Affinity of a Novel Enkephalin Analog

An Application Guide and In-Depth Protocol for the Characterization of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH at the Human Mu-Opioid Receptor The peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a novel synthetic heptapeptide. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and In-Depth Protocol for the Characterization of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH at the Human Mu-Opioid Receptor

The peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a novel synthetic heptapeptide. Its core sequence, Tyr-Gly-Gly-Phe-Met, is identical to Met-Enkephalin, an endogenous opioid peptide known to play a crucial role in pain modulation and neurotransmission by acting on opioid receptors.[1][2] The addition of a di-lysine motif (Lys-Lys) at the C-terminus is anticipated to alter its physicochemical properties, such as solubility, stability, and receptor interaction kinetics, potentially leading to a modified pharmacological profile.

Characterizing the binding affinity of this novel peptide to its target receptor is a foundational step in its preclinical development. Receptor binding assays provide a quantitative measure of the interaction between a ligand (the peptide) and a receptor, yielding critical parameters such as the inhibition constant (Kᵢ). This value is a measure of the ligand's binding potency and is instrumental in guiding structure-activity relationship (SAR) studies and predicting in vivo efficacy.[3]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for determining the binding affinity of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH for the human mu-opioid receptor (MOR) using a competitive radioligand binding assay. We will detail the preparation of receptor-containing membranes, the execution of the binding assay via the filtration method, and the subsequent data analysis required to derive the peptide's affinity constant.

Scientific Principles of Competitive Radioligand Binding

The assay described herein operates on the principle of competition. A radiolabeled ligand ([³H]DAMGO), which has a known high affinity for the mu-opioid receptor, is incubated with cell membranes containing the receptor.[4] In parallel, increasing concentrations of the unlabeled "cold" test peptide (H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH) are added. The test peptide will compete with the radioligand for the same binding sites on the receptor. As the concentration of the test peptide increases, it will displace more of the radioligand, leading to a decrease in the measured radioactivity bound to the membranes.

The key measurements in this assay are:

  • Total Binding: The amount of radioligand that binds to the membranes in the absence of any competitor. This represents both specific binding to the receptor and non-specific binding to other components.

  • Non-Specific Binding (NSB): The binding of the radioligand in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (e.g., Naloxone).[5] This effectively blocks all specific receptor sites, so any remaining radioactivity is considered non-specific.[6]

  • Specific Binding: The value calculated by subtracting non-specific binding from total binding. This represents the true binding of the radioligand to the target receptor.[5]

From the competition curve, we can determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test peptide required to displace 50% of the specific binding of the radioligand.[7] The IC₅₀ is an assay-dependent value.[8][9] To determine an absolute measure of affinity, the IC₅₀ is converted to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₑ) of the radioligand used in the assay.[3][9]

Diagram 1: Workflow for Receptor Binding Assay

Receptor_Binding_Workflow start Start: Cell Culture (HEK293-hMOR) mem_prep Protocol 1: Membrane Preparation harvest Cell Harvesting & Homogenization mem_prep->harvest centrifuge1 Low-Speed Centrifugation (Remove Nuclei) harvest->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 quantify Protein Quantification (BCA Assay) centrifuge2->quantify storage Store Aliquots at -80°C quantify->storage assay_setup Protocol 2: Radioligand Binding Assay storage->assay_setup plate 96-Well Plate Setup (Total, NSB, Competition) assay_setup->plate incubate Incubation (e.g., 60 min at 25°C) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count data_analysis Protocol 3: Data Analysis count->data_analysis calc_specific Calculate Specific Binding (Total - NSB) data_analysis->calc_specific plot_curve Plot Competition Curve (% Specific Binding vs. [Peptide]) calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki end End: Affinity Profile (Ki Value) calc_ki->end

Caption: Overall experimental workflow from cell culture to final data analysis.

Protocol 1: Preparation of hMOR-Containing Cell Membranes

This protocol details the preparation of crude membrane fractions from human embryonic kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR). High-quality membrane preparations are essential for a successful binding assay.[10][11]

Materials:

  • HEK293 cells stably expressing hMOR (CHO cells are also suitable).[12]

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Scrapers.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340).

  • Dounce homogenizer or equivalent.

  • High-speed refrigerated centrifuge and rotors.

  • BCA Protein Assay Kit.

  • Cryovials.

Procedure:

  • Cell Culture: Grow HEK293-hMOR cells to ~90% confluency in T175 flasks.

  • Harvesting: Aspirate the culture medium. Wash the cell monolayer twice with 10 mL of ice-cold PBS.

  • Cell Lysis: Add 10 mL of ice-cold Homogenization Buffer to each flask. Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Homogenization: Add protease inhibitor cocktail to the cell suspension according to the manufacturer's instructions. Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice. This step is critical for disrupting the cell membrane.[13]

  • Nuclear Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. This pellets the nuclei and unbroken cells.[12]

  • Membrane Pelleting: Carefully collect the supernatant and transfer it to a pre-chilled ultracentrifuge tube. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer. Repeat the centrifugation at 40,000 x g for 30 minutes at 4°C. This wash step removes cytosolic proteins.

  • Final Preparation: Discard the supernatant. Resuspend the final pellet in a small volume (e.g., 1-2 mL) of Homogenization Buffer.

  • Quantification: Determine the total protein concentration of the membrane preparation using a BCA Protein Assay Kit.

  • Storage: Aliquot the membrane suspension into cryovials (e.g., 50-100 µL aliquots), snap-freeze in liquid nitrogen, and store at -80°C until use.[13] Properly stored membranes are stable for months to years.

Protocol 2: [³H]DAMGO Competitive Binding Assay (Filtration Method)

This protocol describes a competitive binding experiment in a 96-well format, terminated by rapid filtration to separate bound and free radioligand.

Reagents & Materials Summary

Reagent/Material Specifications Purpose
Assay Buffer 50 mM Tris-HCl, pH 7.4 Maintains physiological pH
[³H]DAMGO Specific Activity: 30-60 Ci/mmol Radiolabeled ligand for MOR
Test Peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH Unlabeled competitor
Naloxone Stock solution: 1 mM Unlabeled displacer for NSB
hMOR Membranes 10-20 µg protein/well Source of receptors
96-well Plates Polypropylene, round bottom Reaction vessel
Filter Mats GF/B or GF/C glass fiber, pre-soaked Captures membranes
Cell Harvester 96-well format Rapidly filters plate contents
Scintillation Vials Standard size For holding filter discs
Scintillation Fluid E.g., Ultima Gold™ Generates light from radioactivity

| Scintillation Counter | Microplate or standard | Detects and quantifies light |

Procedure:

  • Prepare Reagents:

    • Thaw the hMOR membrane aliquot on ice. Dilute to the desired final concentration (e.g., 10-20 µg protein per 50 µL) in ice-cold Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test peptide in Assay Buffer. A typical concentration range would be from 10 µM down to 0.1 nM in 10-12 steps.

    • Dilute the [³H]DAMGO stock in Assay Buffer to a working concentration that results in a final assay concentration at or near its Kₑ (typically ~1-2 nM).[4][14]

    • Prepare a 10 µM solution of Naloxone in Assay Buffer for determining NSB.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order (total volume = 200 µL/well):

    • Total Binding (TB) wells (n=3):

      • 50 µL Assay Buffer

      • 50 µL [³H]DAMGO working solution

      • 50 µL Assay Buffer

      • 50 µL hMOR membrane suspension

    • Non-Specific Binding (NSB) wells (n=3):

      • 50 µL 10 µM Naloxone

      • 50 µL [³H]DAMGO working solution

      • 50 µL Assay Buffer

      • 50 µL hMOR membrane suspension

    • Competition wells (n=3 for each concentration):

      • 50 µL of test peptide dilution

      • 50 µL [³H]DAMGO working solution

      • 50 µL Assay Buffer

      • 50 µL hMOR membrane suspension

  • Incubation: Gently mix the plate and incubate for 60 minutes at 25°C. The system should reach equilibrium during this time.[4]

  • Filtration:

    • Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[15]

    • Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.

    • Wash each well/filter disc 3-4 times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). This step is crucial to remove unbound radioligand.[12]

  • Counting:

    • Dry the filter mat completely (e.g., under a heat lamp or in a microwave).

    • Punch out the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Cap the vials, vortex briefly, and allow them to sit for at least 4 hours in the dark to reduce chemiluminescence.

    • Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Diagram 2: Principle of Competitive Binding

Competitive_Binding cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_comp Competition Receptor_T Receptor Radio_T [³H]Ligand Receptor_T->Radio_T Specific + Non-Specific Receptor_N Receptor Displacer Excess Cold Ligand (e.g., Naloxone) Receptor_N->Displacer Specific sites blocked Radio_N [³H]Ligand NSB_Site Non-Receptor Component NSB_Site->Radio_N NSB only Receptor_C Receptor Radio_C [³H]Ligand Receptor_C->Radio_C Peptide Test Peptide Receptor_C->Peptide Competition Data_Analysis_Flow cpm Raw Data (CPM) - Total - NSB - Competition avg_cpm 1. Average Triplicate CPMs cpm->avg_cpm calc_bmax 2. Calculate Max Specific Binding B_max = Avg(Total) - Avg(NSB) avg_cpm->calc_bmax normalize 3. Normalize Data Calculate % Specific Binding for each [Peptide] avg_cpm->normalize calc_bmax->normalize plot 4. Plot Curve % Specific Binding vs. log[Peptide] normalize->plot fit 5. Non-Linear Regression (Sigmoidal Fit) plot->fit ic50 Result: IC50 fit->ic50 cheng_prusoff 6. Apply Cheng-Prusoff Eq. Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki Final Result: Ki cheng_prusoff->ki

Caption: Step-by-step process for converting raw CPM data to the final Ki value.

Troubleshooting and Scientific Insights

  • High Non-Specific Binding (>30% of Total Binding): This is a common issue that reduces the assay window.

    • Cause: The radioligand or test peptide may be "sticky," adsorbing to the filter, plate, or membrane lipids. Peptides, in particular, can be prone to adsorption. [15] * Solution: Ensure filter pre-soaking with 0.5% PEI is adequate. [15]Consider adding 0.1% Bovine Serum Albumin (BSA) to the assay buffer to block non-specific sites. [5]Optimize the number of washes and the wash buffer volume.

  • Poor Reproducibility between Replicates:

    • Cause: Inconsistent pipetting, incomplete mixing, or issues with the filtration/washing steps.

    • Solution: Use calibrated pipettes and ensure thorough mixing after reagent addition. Ensure the cell harvester is functioning correctly and that all wells are washed uniformly.

  • No Competition Curve (Flat Line):

    • Cause: The test peptide may have very low affinity for the receptor, or it may have degraded. The concentration range tested might be too low.

    • Solution: Verify the integrity and concentration of the peptide stock. Test a much wider range of concentrations (e.g., up to 100 µM). Include a known competitor (e.g., unlabeled DAMGO or morphine) as a positive control to validate the assay itself.

References

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Surmodics IVD. Available from: [Link]

  • GenScript. GPCR & Ion Channel Membrane Preparation. Available from: [Link]

  • Principle of time-resolved Scintillation Proximity Assay (SPA) to... - ResearchGate. Available from: [Link]

  • Wikipedia. Scintillation proximity assay. Available from: [Link]

  • Gyan Sanchay. Scintillation proximity assay. Available from: [Link]

  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available from: [Link]

  • PubMed. Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • PubMed. On the use of cells or membranes for receptor binding: growth hormone secretagogues. Available from: [Link]

  • Bio-protocol. Biology—Opioid Binding Assay. Available from: [Link]

  • edX. IC50 Determination. Available from: [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Waters. Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Available from: [Link]

  • Reaction Biology. Opioid-Mu Biochemical Binding Assay Service. Available from: [Link]

  • Journal of Chemical Information and Modeling. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Available from: [Link]

  • ResearchGate. What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? Available from: [Link]

  • PubMed. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Available from: [Link]

  • ACS Publications. Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Available from: [Link]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. Available from: [Link]

  • ChemRxiv. Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. Available from: [Link]

  • PubMed. Development of peptide receptor binding assays: methods to avoid false negatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific synthetic challenges of assembling the heptapeptide Tyr-Gly-Gly-Phe-Met-Lys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific synthetic challenges of assembling the heptapeptide Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (a di-lysine tagged Met-enkephalin analog) via Fmoc Solid-Phase Peptide Synthesis (SPPS)[1].

Synthesizing this sequence presents three distinct chemical hurdles: the extreme oxidation susceptibility of Methionine, the alkylation risk of Tyrosine, and the sequence-dependent aggregation driven by the flexible Gly-Gly motif. This guide will explain the mechanistic causality behind these issues and provide self-validating protocols to maximize your yield and purity.

Part 1: Diagnostic Data & Mass Shift Analysis

Before altering your synthesis protocol, you must diagnose the root cause of your low yield. The most definitive method is analyzing your crude peptide via LC-MS. Compare your observed mass shifts against Table 1 to identify the specific side reaction occurring in your reactor.

Table 1: Mass Shift Diagnostics for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Observed Mass Shift Suspected Impurity Mechanistic Root Cause
+16 Da Met(O) Oxidation of the Methionine thioether to a sulfoxide during cleavage[2].
+32 Da Met(O₂) Over-oxidation of Methionine to a sulfone[2].
+56 Da tBu-Adduct Alkylation of Tyr or Met by tert-butyl carbocations released from Lys(Boc) or Tyr(tBu)[3].
+222 Da DBF-Adduct Incomplete scavenging of dibenzofulvene (DBF) during Fmoc deprotection[4].
-57 Da Des-Gly Incomplete coupling due to Gly-Gly induced β-sheet aggregation[1].

| -128 Da | Des-Lys | Incomplete coupling of the bulky Lysine residues (steric hindrance). |

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major impurity at +16 Da and +56 Da. Why is this happening, and how do I prevent it?

The Causality: You are observing Methionine oxidation (+16 Da) and tert-butyl alkylation (+56 Da). During the final global deprotection with Trifluoroacetic acid (TFA), the acid-labile protecting groups—Boc from your two Lysines and tBu from your Tyrosine—are cleaved off. This generates highly electrophilic tert-butyl carbocations. Because the thioether group of Methionine and the electron-rich aromatic ring of Tyrosine are highly nucleophilic, these carbocations will attack them if not immediately intercepted[2][3]. Furthermore, atmospheric oxygen easily oxidizes the Met thioether to a sulfoxide. The Solution: You must overwhelm the cleavage environment with reducing scavengers. Switch from a standard TFA cocktail to Reagent K or Reagent H . These cocktails contain 1,2-ethanedithiol (EDT) and thioanisole, which act as sacrificial nucleophiles to quench the tBu cations and reduce any oxidized Methionine back to its native state[2][5].

Q2: The coupling efficiency drops drastically when I reach the Gly-Gly-Phe sequence. Why?

The Causality: Sequence-dependent aggregation. Glycine lacks a side chain, giving the peptide backbone immense conformational flexibility. In the hydrophobic sequence Tyr-Gly-Gly-Phe-Met, this flexibility allows the growing peptide chains to fold back on themselves and form strong intermolecular hydrogen bonds (β-sheets). This physically shrinks the polystyrene resin and blocks the incoming Fmoc-amino acids and coupling reagents from accessing the N-terminal amine[1]. The Solution: Disrupt the hydrogen bonding network. You can achieve this by substituting the standard Fmoc-Gly-OH with a backbone-protected dipeptide like Fmoc-Gly-(Dmb)-OH , or by applying heat (e.g., microwave-assisted SPPS at 75°C) during the coupling of the Gly and Tyr residues.

Q3: I am worried about Diketopiperazine (DKP) formation. Is this a risk for my sequence?

The Causality: DKP formation is a base-catalyzed truncation where the free N-terminal amine of a dipeptide attacks the ester bond linking the C-terminus to the resin, forming a stable six-membered ring[6]. While Glycine-containing sequences are notoriously prone to DKP, the risk is dictated by the C-terminal amino acids. Your sequence is anchored via Lys-Lys. The bulky side chains of the Fmoc-Lys(Boc)-Lys(Boc)-Resin intermediate sterically hinder the cis-peptide bond conformation required for the nucleophilic attack. Therefore, DKP is a negligible risk for this specific sequence[6].

Q4: I am seeing a +222 Da mass shift. What went wrong during Fmoc deprotection?

The Causality: Fmoc deprotection proceeds via a base-induced E1cB elimination, releasing CO₂ and dibenzofulvene (DBF). DBF is a highly reactive electrophile. If your piperidine concentration is too low, or if the reagent is degraded, DBF will not be efficiently scavenged and will reattach to the N-terminal amine, permanently terminating the chain (+222 Da)[4]. The Solution: Ensure you are using fresh 20% Piperidine in DMF and apply a double-deprotection protocol (2 x 10 minutes) to guarantee complete DBF scavenging.

Part 3: Experimental Workflows & Visualizations

SPPS_Workflow Start Resin Loading (Fmoc-Lys(Boc)-Resin) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple Amino Acid Coupling (DIC / Oxyma Pure) Deprotect->Couple Exposes free amine Check Kaiser Test (Self-Validation) Couple->Check Agg Risk: Aggregation at Gly-Gly Fix: Heat or Dmb-Gly Couple->Agg Check->Deprotect Pass (Repeat 6x) Check->Couple Fail (Re-couple) Cleavage Global Cleavage (TFA + Scavengers) Check->Cleavage Sequence Complete Product Y-G-G-F-M-K-K-OH (Crude Peptide) Cleavage->Product Ox Risk: Met Oxidation / Tyr Alkylation Fix: Reagent K Cleavage->Ox

Caption: Fmoc SPPS workflow highlighting critical troubleshooting nodes for Y-G-G-F-M-K-K synthesis.

Met_Oxidation tBu tBu Carbocations (from Lys/Tyr deprotection) Met Methionine (Nucleophilic Thioether) tBu->Met Alkylation/Oxidation Scavenger Scavengers (EDT, Thioanisole, Phenol) tBu->Scavenger Intercepted MetO Met(O) / Met(O2) (+16 / +32 Da Impurity) Met->MetO Safe Quenched tBu Adducts (Safe Byproducts) Scavenger->Safe

Caption: Mechanism of Methionine oxidation/alkylation and the protective interception by scavengers.

Part 4: Self-Validating Methodologies

Protocol 1: Real-Time Coupling Validation (The Kaiser Test)

To ensure the Gly-Gly aggregation is not causing incomplete couplings, you must validate the presence or absence of free primary amines before proceeding to the next step.

  • Sample: Withdraw 10–15 resin beads from the reactor after the coupling step and wash thoroughly with DCM (3x) and Ethanol (3x) to remove all coupling reagents.

  • Reagents: Add 2 drops each of:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 2% (v/v) 1 mM KCN in pyridine.

  • Heat: Incubate the beads at 100°C for 5 minutes.

  • Validation Logic:

    • Yellow/Colorless beads & solution: Coupling is 100% complete. Proceed to Fmoc deprotection.

    • Blue/Purple beads or solution: Free amines remain (incomplete coupling). Do not deprotect. Perform a second coupling cycle using fresh reagents.

Protocol 2: Optimized Global Cleavage (Reagent K)

This protocol is engineered specifically to prevent the +16 Da and +56 Da impurities associated with Methionine and Tyrosine[2].

Table 2: Cleavage Cocktail Formulation (Reagent K)

Reagent Volume % Function in Synthesis
TFA 82.5% Primary acid for global cleavage and deprotection.
Phenol 5.0% Scavenger: Protects Tyrosine from tBu alkylation.
Water (Milli-Q) 5.0% Scavenger: Quenches tBu cations to form harmless t-butanol.
Thioanisole 5.0% Scavenger: Protects Methionine from alkylation.

| EDT (1,2-Ethanedithiol) | 2.5% | Powerful reducing agent: Prevents Met oxidation to Met(O). |

  • Preparation: Prepare Reagent K fresh in a fume hood. EDT has a highly pungent odor.

  • Cleavage: Add 10 mL of Reagent K per 1 gram of dry peptide-resin.

  • Incubation: Agitate gently at room temperature for exactly 2.5 hours. Causality note: Shorter times will leave Lys(Boc) partially protected; longer times increase the risk of side reactions.

  • Precipitation: Filter the resin and drop the TFA filtrate into 10 volumes of ice-cold diethyl ether. The peptide will instantly precipitate.

  • Validation: Centrifuge, decant the ether, and dissolve the pellet in 10% Acetonitrile/Water. Run an immediate LC-MS. A single major peak at the exact calculated mass validates the efficacy of the scavengers.

Sources

Optimization

Technical Support Center: Handling and Troubleshooting YGGFMKK Peptide Aggregation

Executive Summary The peptide sequence H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (YGGFMKK) is a derivative of the endogenous opioid Met-enkephalin (YGGFM) extended by a di-lysine (KK) motif[1]. While the C-terminal lysines theore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The peptide sequence H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (YGGFMKK) is a derivative of the endogenous opioid Met-enkephalin (YGGFM) extended by a di-lysine (KK) motif[1]. While the C-terminal lysines theoretically increase hydrophilicity and impart a net positive charge, the highly hydrophobic and amyloidogenic N-terminal core (YGGFM) strongly predisposes the peptide to self-association, beta-sheet formation, and aggregation in aqueous solutions[2]. This technical guide provides mechanistic insights and validated, step-by-step protocols to overcome aggregation, ensuring optimal peptide solubility and stability for your assays.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does YGGFMKK aggregate despite having two hydrophilic Lysine residues? A1: Peptide aggregation is primarily driven by intermolecular non-covalent bonds, specifically hydrophobic interactions and hydrogen bonding[3]. The YGGFM core contains highly hydrophobic residues (Tyr, Phe, Met) that seek to minimize water exposure[2]. The amphipathic nature of YGGFMKK (a hydrophobic head and a hydrophilic tail) causes it to act similarly to a surfactant. When the local concentration exceeds the critical aggregation threshold, the hydrophobic cores self-assemble into micelle-like structures or beta-sheet fibrils, leading to macroscopic precipitation[4].

Q2: How does pH affect the solubility of this specific sequence? A2: YGGFMKK has a net charge of +2 at neutral pH (due to the N-terminus and two Lysine side chains)[1]. Aggregation is often maximal when the solution pH approaches the peptide's isoelectric point (pI), where the net charge is zero and electrostatic repulsion is eliminated[5]. To prevent aggregation, you must maintain the pH well below its pI. Solubilizing the peptide in a mild acid ensures maximal protonation of the basic residues, enhancing electrostatic repulsion and keeping the molecules separated in solution[6].

Q3: Can I use standard buffers like PBS for the initial reconstitution? A3: No. Reconstituting directly into high-ionic-strength buffers like Phosphate-Buffered Saline (PBS) can induce "salting out." In this phenomenon, salts compete for water molecules, exacerbating the hydrophobic collapse of the YGGFM core[3]. Always perform the initial dissolution in sterile water or a suitable co-solvent before slowly diluting into your working buffer[7].

Q4: My peptide contains Methionine. Does this require special handling? A4: Yes. Methionine is highly susceptible to rapid oxidation, forming methionine sulfoxide, which alters the peptide's conformation and can trigger misfolding or loss of biological activity[4]. To prevent this, use oxygen-free (degassed) solvents and store the lyophilized peptide in an oxygen-free atmosphere at -20°C or -80°C[8].

Troubleshooting Guide: Step-by-Step Solubilization Protocol

Self-Validating System: This protocol is designed to test solubility progressively. Do not move to the subsequent phase unless the solution remains cloudy or exhibits visible particulates.

Phase 1: Aqueous Solubilization (First Line of Defense)
  • Preparation: Allow the lyophilized YGGFMKK vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent moisture condensation[4].

  • Centrifugation: Spin the microtube at 10,000 x g for 5 minutes to pellet any loose powder on the sidewalls[7].

  • Initial Addition: Add sterile, degassed ultra-pure water to achieve a stock concentration of 1-2 mg/mL. Since YGGFMKK is a basic peptide, water is the recommended starting solvent[8].

  • Mechanical Disruption: Vortex gently. If particulates remain, apply brief sonication (3 cycles of 10 seconds each, chilling on ice between cycles). Sonication provides the mechanical energy required to break transient intermolecular aggregates[7].

  • Validation Check: Inspect the solution against a dark background. If the solution is transparent and particle-free, proceed to assay dilution. If cloudy, proceed to Phase 2.

Phase 2: pH Adjustment & Co-Solvents (For Persistent Aggregation)
  • Acidification: Add 10% (v/v) Acetic Acid dropwise (up to 10% of total volume). This lowers the pH, ensuring the Lysine residues and N-terminus are fully protonated, maximizing electrostatic repulsion[6].

  • Organic Co-Solvent (If Acid Fails): If the peptide remains insoluble, lyophilize the sample to remove the water/acid mixture[4]. Reconstitute the dry peptide in a minimal volume (e.g., 50-100 µL) of 100% Dimethyl Sulfoxide (DMSO). DMSO disrupts the hydrophobic interactions of the YGGFM core[7].

  • Dilution: Once fully dissolved in the organic solvent, slowly add your aqueous buffer dropwise while vortexing continuously to prevent localized precipitation[3]. Keep the final DMSO concentration below 1% for cell-based assays to avoid toxicity[4].

Phase 3: Excipient Addition (For Solution Stability During Assays)

If the peptide dissolves initially but re-aggregates over time in the working buffer:

  • Amino Acid Additives: Add 50-100 mM L-Arginine to the working buffer. Arginine acts as a chemical chaperone, suppressing aggregation by binding to hydrophobic patches and screening charges[3].

  • Surfactants: Incorporate 0.01% - 0.05% Tween-20. Non-ionic detergents coat the hydrophobic YGGFM surface, preventing self-association[9]. Ensure the surfactant used is chemically stable and peroxide-free to prevent Methionine oxidation[9].

Quantitative Data Summary: Solubilization Parameters

ParameterRecommended Range / ValueMechanistic Rationale
Initial Concentration 1 - 2 mg/mLMinimizes concentration-dependent micellization while allowing for high-dilution into assay buffers[8].
Optimal pH Range 4.0 - 6.0Maximizes net positive charge (+2) for electrostatic repulsion; keeps pH far from the pI[3].
Sonication Time 3 x 10 seconds (on ice)Disrupts pre-formed aggregates without generating excessive heat that could cause thermal degradation[7].
DMSO Concentration < 1% (Final Assay)Solubilizes the hydrophobic core (YGGFM) while maintaining compatibility with most biological systems[4].
L-Arginine Addition 50 - 100 mMMasks hydrophobic regions and prevents fibril elongation during long-term incubation[3].

Workflow Visualization

G Start Lyophilized YGGFMKK (Equilibrate to RT) Water Add Degassed H2O (Target: 1-2 mg/mL) Start->Water Sonicate Vortex & Sonicate (3x 10s on ice) Water->Sonicate Assess1 Visual Assessment Sonicate->Assess1 Acid Add 10% Acetic Acid (Enhance Repulsion) Assess1->Acid Cloudy Success Clear Solution (Proceed to Assay) Assess1->Success Clear Assess2 Visual Assessment Acid->Assess2 Lyophilize Lyophilize to Dryness Assess2->Lyophilize Cloudy Assess2->Success Clear DMSO Dissolve in 100% DMSO (Disrupt Hydrophobic Core) Lyophilize->DMSO Dilute Slowly Dilute in Buffer (Add L-Arginine if needed) DMSO->Dilute Dilute->Success

Step-by-step solubilization and aggregation mitigation workflow for the YGGFMKK peptide.

References

  • Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]

  • Peptide Solubility Guidelines. GenScript. [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. Biopharmaspec. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC - NIH. [Link]

  • Smart Polymeric Nanocarriers of Met-enkephalin. PubMed. [Link]

  • Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z. PMC - NIH. [Link]

Sources

Troubleshooting

Preventing oxidation of methionine in H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Topic: Preventing Methionine Oxidation in H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH Welcome to the technical support center for peptide stability. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Methionine Oxidation in H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Welcome to the technical support center for peptide stability. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of methionine oxidation in the peptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about methionine oxidation.

Q1: Why is the methionine in my peptide getting oxidized?

A1: The thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species (ROS).[1] This can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides in your solvents. The process is often accelerated by factors like elevated temperatures, light exposure, and certain pH conditions.[2][3] Oxidation converts methionine (Met) to methionine sulfoxide (Met(O)), which can alter the peptide's structure, function, and stability.[4]

Q2: I observed a +16 Da mass shift in my LC-MS analysis. Is this definitely methionine oxidation?

A2: A +16 Da mass shift is a strong indicator of the oxidation of one methionine residue to methionine sulfoxide.[5] To confirm, you can perform tandem mass spectrometry (MS/MS). Fragmentation of the oxidized peptide will show a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from fragment ions containing the oxidized methionine.[5]

Q3: My peptide is lyophilized. Is it still at risk of oxidation?

A3: Yes. While lyophilization significantly slows down degradation by removing water, the solid-state peptide can still oxidize, especially with long-term exposure to air and light.[6][7] It is crucial to store lyophilized peptides under the proper conditions to ensure long-term stability.[8][9]

Q4: Can I reverse methionine oxidation?

A4: Yes, methionine sulfoxide can be reduced back to methionine. This can be achieved using specific reducing agents, although conditions may need to be optimized to avoid other side reactions.[1][10] There are also enzymes called methionine sulfoxide reductases (MsrA and MsrB) that can stereospecifically reduce the two diastereomers of methionine sulfoxide.[2][11][12]

In-Depth Troubleshooting Guides

Issue 1: Oxidation Detected Immediately After Synthesis and Purification

If you are observing significant oxidation in your freshly synthesized peptide, the issue likely lies within your synthesis or cleavage protocols.

Root Cause Analysis

During solid-phase peptide synthesis (SPPS), particularly with an Fmoc/tBu strategy, the final acidolytic cleavage step using trifluoroacetic acid (TFA) is a major source of oxidation.[2][13] The reactive carbocations generated during deprotection can promote the oxidation of the sensitive methionine thioether.

Preventative Strategies and Protocols
  • Optimize Your Cleavage Cocktail: Standard TFA cleavage cocktails can be harsh. The inclusion of scavengers is critical to quench oxidative species and protect the methionine residue.

    • Expert Insight: The goal is to create a reductive environment within the cleavage solution. Scavengers work by trapping reactive species before they can damage the peptide.

    Protocol: Optimized TFA Cleavage for Met-Containing Peptides

    • Prepare the Cleavage Cocktail: For every 100 mg of peptide-resin, prepare 2 mL of the following cleavage cocktail:

      • 94% Trifluoroacetic acid (TFA)

      • 2.5% Water

      • 2.5% 1,2-ethanedithiol (EDT)

      • 1% Triisopropylsilane (TIS)

      • (Optional but recommended) Add a small amount of dithiothreitol (DTT) to further suppress oxidation.[10]

    • Perform the Cleavage:

      • Add the cleavage cocktail to the peptide-resin and gently agitate at room temperature for 2-3 hours.

      • Filter the resin and collect the TFA solution containing your peptide.

      • Precipitate the peptide in cold diethyl ether.

      • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

      • Dry the peptide pellet under vacuum.

  • Consider Methionine Sulfoxide Protection: For particularly sensitive sequences, it may be beneficial to incorporate methionine as methionine sulfoxide during synthesis. The sulfoxide can then be reduced to methionine post-purification.[10]

Logical Flow for Preventing Synthesis-Related Oxidation

start Start: Peptide Synthesis Planning cleavage Final Cleavage Step start->cleavage met_o_strategy Use Met(O) in Synthesis start->met_o_strategy For highly sensitive sequences standard_cocktail Standard TFA Cocktail cleavage->standard_cocktail Default optimized_cocktail Optimized Cocktail with Scavengers (EDT, TIS, DTT) cleavage->optimized_cocktail Recommended oxidation High Oxidation Observed standard_cocktail->oxidation success Minimal Oxidation optimized_cocktail->success reduction Post-Purification Reduction met_o_strategy->reduction reduction->success

Caption: Decision workflow for minimizing methionine oxidation during peptide synthesis.

Issue 2: Progressive Oxidation During Storage and Handling

If your peptide is pure post-synthesis but shows increasing levels of oxidation over time, your storage and handling procedures need to be addressed.

Root Cause Analysis

Oxidation is a chemical reaction that, while slowed, does not stop at low temperatures. The primary culprits are oxygen, light, moisture, and trace metal contaminants.[3][8][14]

  • Oxygen: The most direct cause of oxidation.

  • Moisture: Can accelerate degradation pathways. Allowing vials to warm to room temperature before opening is crucial to prevent condensation.[6]

  • Light: Can induce photo-oxidation, especially in peptides containing tyrosine or tryptophan.[7][8]

  • Metal Ions: Trace metal ions (e.g., iron, copper) in buffers or from lab equipment can catalyze oxidation through Fenton-like reactions.[14][15][16]

Preventative Strategies and Protocols

Table 1: Recommended Storage Conditions for H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

FormTemperatureAtmosphereLight ConditionAdditional Notes
Lyophilized Powder (Long-term) -80°C or -20°C[8][9]Inert gas (Argon or Nitrogen) in a tightly sealed vial.Store in the dark or in an amber vial.[8]Store inside a desiccator to minimize moisture absorption.[6][8]
In Solution (Short-term) -20°C (aliquoted)Degassed buffer, overlay with inert gas before sealing.Store in the dark or in an amber vial.Avoid repeated freeze-thaw cycles.[7][17] Use a slightly acidic buffer (pH 5-6).[17]

Protocol: Proper Reconstitution and Aliquoting

  • Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture condensation inside the vial.[6]

  • Solvent Preparation: Use high-purity, degassed solvents. To degas, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reconstitution: Reconstitute the peptide in a suitable, degassed buffer (pH 5-6 is recommended for stability in solution).[17]

  • Aliquot: Immediately divide the stock solution into single-use aliquots in low-protein-binding tubes.

  • Storage: Overlay the aliquot with argon or nitrogen before capping and store at -20°C or -80°C.

The Role of Antioxidants in Solution

For applications where the peptide will be in solution for extended periods, the addition of an antioxidant can be highly beneficial.

Table 2: Common Antioxidants for Peptide Formulations

AntioxidantRecommended ConcentrationMechanism of ActionReference
Free L-Methionine5-30 mMActs as a sacrificial scavenger for oxidizing agents.[3][18][19]
Sodium Thiosulfate10-50 mMOxygen scavenger.[3][18]
N-Acetyl-Tryptophan (NAT)0.3-5 mMFree radical scavenger.[18]

Expert Insight: When choosing an antioxidant, consider its compatibility with your downstream application. Free L-methionine is often a good choice as it is chemically similar to the residue you are trying to protect.

Issue 3: Artifactual Oxidation During Sample Analysis

A common pitfall is observing oxidation that is not present in the bulk sample but is introduced during the analytical workflow (e.g., peptide mapping).

Root Cause Analysis

Sample preparation for LC-MS, including enzymatic digestion and the analysis itself, can introduce oxidative stress.[20] Trace metals in buffers or on the surface of HPLC columns and autosamplers can contribute to on-column oxidation.[4][14]

Preventative Strategies and Protocols
  • Minimize Sample Preparation Time: Work quickly and keep samples cold whenever possible.[18]

  • Use High-Purity Reagents: Use metal-free water and high-purity buffer components.

  • Degas Solvents: Remove dissolved oxygen from all buffers and mobile phases by sparging with an inert gas.[18]

  • Employ Isotope Labeling for Accurate Quantification: To distinguish true oxidation from artifacts, use a stable isotope labeling method.

    Workflow: Accurate Quantification using ¹⁸O-Labeling

    This method allows you to differentiate between methionine that was already oxidized in your sample versus methionine that becomes oxidized during analysis.

    Caption: Workflow for distinguishing in-sample vs. artifactual oxidation.[21]

References

  • How to Store Peptides | Best Practices for Researchers. (n.d.). Google Cloud.
  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15487–15495. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. (2023, April 20). ACS Publications. Retrieved from [Link]

  • Peptide Storage & Stability: A Definitive Guide. (n.d.). GenScript.
  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Why Peptide Lyophilization Matters in Research. (2025, June 13). Bachem.
  • Peptide Storage Guide. (n.d.). Creative Peptides.
  • Gucinski, A. C., & Toth, R. (2012). Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. Journal of Pharmaceutical and Biomedical Analysis, 63, 49–57. [Link]

  • How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved from [Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. (n.d.). PMC. Retrieved from [Link]

  • Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Methionine Oxidation and Reduction in Proteins. (n.d.). PMC. Retrieved from [Link]

  • Schöneich, C. (2001). The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes. Free Radical Biology and Medicine, 31(11), 1432–1441. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. (n.d.). ResearchGate. Retrieved from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2023, September 21). bioRxiv. Retrieved from [Link]

  • Mautz, B., Larraillet, V., König, M., & Mølhøj, M. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 34(10), 438-445. Retrieved from [Link]

  • How to Reduce the Oxidation of Therapeutic Proteins. (2019, March 27). News-Medical.Net. Retrieved from [Link]

  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2024, February 7). ACS Publications. Retrieved from [Link]

  • Levine, R. L., Mosoni, L., Berlett, B. S., & Stadtman, E. R. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 93(26), 15036–15040. [Link]

  • Residual metals cause variability in methionine oxidation measurements in protein pharmaceuticals using LC-UV/MS peptide mapping. (n.d.). ResearchGate. Retrieved from [Link]

  • Lam, X. M., Yang, J. Y., & Cleland, J. L. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250–1255. [Link]

  • Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. (n.d.). PMC. Retrieved from [Link]

  • Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? (2023, November 16). ResearchGate. Retrieved from [Link]

  • Bettinger, J. Q., Welle, K. A., Hryhorenko, J. R., & Ghaemmaghami, S. (2020). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 19(2), 624–633. [Link]

  • Balakrishnan, G., Barnett, G. V., Kar, S. R., & Das, T. K. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. Journal of Pharmaceutical Sciences, 107(11), 2849–2858. [Link]

  • Hayashi, R., & Suzuki, F. (1985). Determination of methionine sulfoxide in protein and food by hydrolysis with p-toluenesulfonic acid. Analytical Biochemistry, 149(2), 521–528. [Link]

  • Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34). (n.d.). PMC. Retrieved from [Link]

  • Molecular Dynamics Simulations and Oxidation Rates of Methionine Residues of Granulocyte Colony-Stimulating Factor at Different pH Values. (2004, January 7). ACS Publications. Retrieved from [Link]

  • Liu, H., Ponniah, G., Neill, A., & Patel, R. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(24), 11705–11709. [Link]

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. (n.d.). PMC. Retrieved from [Link]

  • Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. (n.d.). FEBS Press. Retrieved from [Link]

  • H-Lys-Tyr-Lys-OH peptide. (n.d.). NovoPro Bioscience Inc.. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Welcome to our dedicated technical support resource for the solid-phase peptide synthesis (SPPS) of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support resource for the solid-phase peptide synthesis (SPPS) of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this specific peptide. Our goal is to provide you with in-depth, field-proven insights to enhance the purity, yield, and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH?

A1: During the synthesis of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH, you are likely to encounter a range of impurities stemming from both the inherent chemistry of the amino acid residues and the nature of solid-phase peptide synthesis (SPPS). The most common impurities include:

  • Methionine-related impurities: Oxidation of the methionine side chain to form methionine sulfoxide (Met(O)) is a very common issue.[1][2][3][4][5][6][7][8][9] Another significant side reaction is the S-alkylation of the methionine thioether by carbocations generated during cleavage.[1][2]

  • Tyrosine-related impurities: The phenolic hydroxyl group of tyrosine can be susceptible to O-acylation if not properly protected.[10][11] Additionally, the tyrosine phenol ring can undergo oxidation.[10]

  • Process-related impurities: These are common to most SPPS procedures and include:

    • Deletion sequences: where one or more amino acids are missing from the final peptide.[7][8][9][12][13][14][15][16][17]

    • Insertion sequences: where an extra amino acid is incorporated into the peptide chain.[13][16][17]

    • Incomplete deprotection: Residual protecting groups on the side chains of Lysine or Tyrosine, or at the N-terminus.[13][15][16][18][19]

    • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions.[15][17]

Q2: Why is my crude peptide analysis showing a +16 Da peak for the target mass?

A2: A mass increase of +16 Da in your mass spectrometry analysis almost certainly indicates the oxidation of the methionine residue to methionine sulfoxide (Met(O)).[5][6] The thioether side chain of methionine is highly susceptible to oxidation, which can occur during the acidic conditions of the final cleavage from the resin, especially in the presence of atmospheric oxygen or trace peroxides in your solvents.[1][2][4][5][6]

Q3: I'm observing a significant amount of deletion sequences in my crude product. What could be the cause?

A3: The presence of deletion sequences points to incomplete reactions at one or more steps during the synthesis cycle.[7][8][9][12][13][14][16][17] The primary causes include:

  • Incomplete Fmoc-deprotection: If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to a deletion.[8][12][16][17][18]

  • Inefficient coupling: Steric hindrance, especially around bulky amino acids like Phenylalanine, or peptide aggregation on the resin can prevent the coupling reaction from going to completion.[4][12][15]

  • Poor quality reagents: Using old or impure solvents and reagents can reduce the efficiency of both deprotection and coupling steps.[20]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems you might encounter during the synthesis of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH.

Problem 1: High Levels of Methionine Oxidation

Symptom: Your LC-MS analysis shows a significant peak with a mass of +16 Da relative to the target peptide.

Causality: The thioether in the methionine side chain is readily oxidized under acidic conditions, particularly during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[1][2][4][5][6] Reactive carbocations generated from the cleavage of side-chain protecting groups can also contribute to this oxidation.

Solution:

  • Use a specialized cleavage cocktail: A standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) is often insufficient to prevent methionine oxidation.[6] Employ a cleavage cocktail containing scavengers that actively reduce oxidizing species and protect the thioether. A highly effective cocktail includes:

    • TFA/phenol/thioanisole/1,2-ethanedithiol (EDT)/water/dimethylsulfide (DMS)/ammonium iodide. [21][22]

  • Minimize exposure to air: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce contact with atmospheric oxygen.

  • Post-cleavage reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. This can be achieved by treating the peptide with dithiothreitol (DTT) or N-mercaptoacetamide.[23]

Experimental Protocol: Optimized Cleavage to Minimize Methionine Oxidation

  • Preparation: Prepare the cleavage cocktail (Reagent H): 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, and 1.5% (w/w) ammonium iodide.[22]

  • Cleavage: Suspend the dried peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin) in a reaction vessel under an inert atmosphere.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Problem 2: Presence of Deletion Sequences

Symptom: HPLC analysis of the crude peptide shows multiple peaks eluting earlier than the main product, and mass spectrometry confirms these are peptides missing one or more amino acids.

Causality: Deletion sequences are a direct result of incomplete coupling or deprotection reactions during the SPPS cycles.[7][8][9][12][13][14][16][17] This can be due to peptide aggregation, steric hindrance, or inefficient reagents.

Solution:

  • Optimize Coupling and Deprotection Times: For difficult couplings, such as attaching Phenylalanine, consider double coupling (repeating the coupling step before proceeding to the next deprotection). Similarly, extending the deprotection time or performing a double deprotection can ensure complete removal of the Fmoc group.[18]

  • Incorporate Capping Steps: After each coupling step, "cap" any unreacted N-terminal amines using a reagent like acetic anhydride. This terminates the extension of any chains that failed to couple, preventing the formation of deletion sequences and simplifying the final purification.[15]

  • Use High-Quality Reagents: Ensure that your DMF is of high purity and low in dimethylamine content, as this can cause premature Fmoc deprotection.[12] Use fresh, high-quality amino acids and coupling reagents.[20]

Experimental Protocol: Capping to Minimize Deletion Sequences

  • After the standard coupling step and subsequent washing, add a capping solution to the resin. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DMF.

  • Allow the capping reaction to proceed for 15-30 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove excess capping reagents before proceeding to the next Fmoc deprotection step.

Problem 3: Incomplete Side-Chain Deprotection

Symptom: Mass spectrometry analysis reveals peaks corresponding to the target peptide with additional mass from residual protecting groups (e.g., +56 for tBu on Tyrosine, +160 for Boc on Lysine).

Causality: The final TFA cleavage step may be too short or the cleavage cocktail may not be robust enough to completely remove all side-chain protecting groups, particularly for longer peptides or those with sterically hindered residues.[19]

Solution:

  • Extend Cleavage Time: For complex peptides, extending the cleavage time to 4-6 hours can facilitate complete deprotection.[19] It is advisable to perform a small-scale test cleavage to optimize the duration.

  • Repeat the Cleavage Step: If incomplete deprotection is observed, the crude peptide can be re-subjected to the cleavage cocktail with fresh reagents.

Visualizations

Workflow for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH Synthesis and Impurity Mitigation

SPPS_Workflow cluster_synthesis SPPS Cycle cluster_cleavage Cleavage & Deprotection cluster_impurities Common Impurities & Mitigation start Start with Lys(Boc)-Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) deprotection->coupling capping Capping (Optional) (Acetic Anhydride/DIEA) coupling->capping If coupling is incomplete wash Wash (DMF) coupling->wash If coupling is complete deletion Deletion Sequences Mitigation: Capping, Double Coupling coupling->deletion capping->wash end_cycle Repeat for each Amino Acid wash->end_cycle cleavage Cleavage from Resin (Optimized TFA Cocktail) end_cycle->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation oxidation Met(O) (+16 Da) Mitigation: Optimized Cleavage Cocktail cleavage->oxidation incomplete_deprotection Residual Protecting Groups Mitigation: Extend Cleavage Time cleavage->incomplete_deprotection purification Purification (RP-HPLC) precipitation->purification final_product Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH purification->final_product

Caption: A flowchart illustrating the SPPS workflow for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH, highlighting key steps for impurity mitigation.

Analytical Methods for Impurity Detection

A robust analytical strategy is crucial for identifying and quantifying impurities.

Analytical MethodPurposeCommon Findings for Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH
Reversed-Phase HPLC (RP-HPLC) Separation and quantification of the target peptide from impurities.[20][24][25]Deletion/truncated sequences typically elute earlier. Oxidized peptides may also have a slightly different retention time.
Mass Spectrometry (MS) Determination of the molecular weight of the target peptide and impurities.[25][26][27][28]Confirms the identity of +16 Da (Met oxidation), deletion sequences (mass loss corresponding to specific amino acids), and residual protecting groups.
LC-MS Combines the separation power of HPLC with the identification capabilities of MS for comprehensive impurity profiling.[25][26]Provides retention times and mass information for each peak in the chromatogram, allowing for precise identification and relative quantification of impurities.

References

  • Nandhini, K. P., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science. (2026). [Link]

  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. (2005). [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. University of Education, Winneba. [Link]

  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. Pharmaffiliates. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science. [Link]

  • Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. [Link]

  • Impurity profiling in peptides: Why It Matters in Drug Development. ResolveMass Laboratories. [Link]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]

  • Technical Support Information Bulletin 1157. Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • How to handle peptides that contain methionine. Biotage. [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. ACS Publications. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Peptide Synthesis & Impurity Profiling. Daicel Pharma Standards. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. Waters. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Investigation of Impurities in Peptide Pools. ResearchGate. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Related impurities in peptide medicines. PubMed. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]

  • Investigation of Impurities in Peptide Pools. Preprints.org. [Link]

Sources

Troubleshooting

Enhancing the solubility of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH for assays

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Tyr-Gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH (YGGFMKK) .

YGGFMKK is a biologically active heptapeptide and a direct precursor to mature Met-enkephalin[1]. While the addition of the di-lysine (-KK) tag significantly alters its solubility profile compared to the mature pentapeptide, it introduces unique challenges in assay environments, including surface adsorption and oxidation[2][3].

This guide provides field-proven, self-validating protocols to ensure absolute reproducibility in your molecular and cellular assays.

Part 1: Physicochemical Profiling & Quantitative Data

To effectively troubleshoot YGGFMKK, we must first understand its molecular anatomy. The peptide is highly amphipathic: it features a hydrophobic N-terminal core (YGGFM) and a polycationic C-terminal tail (KK)[4].

Table 1: Physicochemical Properties and Assay Implications

PropertyQuantitative ValueMechanistic Implication for Assays
Sequence Y-G-G-F-M-K-KAmphipathic structure drives behavior at liquid-solid interfaces.
Molecular Weight ~830.41 Da[4]Used for precise molarity calculations and MS validation.
Net Charge (pH 7.4) +2Highly soluble in pure water; prone to electrostatic adsorption to plastics[5].
Isoelectric Point (pI) ~9.8Avoid buffering near pH 9.5–10.0 to prevent isoelectric precipitation.
Extinction Coefficient 1490 M⁻¹ cm⁻¹ (at 280 nm)Allows for self-validating spectrophotometric concentration checks via the Tyrosine residue.
Oxidation Risk High (+16 Da shift)Methionine thioether reacts rapidly with dissolved O₂, destroying biological activity[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my YGGFMKK peptide aggregate or precipitate when I dissolve it directly into my cell culture media or PBS? The Causality: While YGGFMKK is highly hydrophilic due to its +2 net charge, dissolving it directly into high-salt buffers like PBS causes "salting out." The high concentrations of chloride and phosphate ions shield the repulsive positive charges of the lysine residues. Once the electrostatic repulsion is neutralized, the hydrophobic N-terminal cores (YGGFM) interact with one another, leading to rapid aggregation. The Solution: Always perform primary reconstitution in sterile, deionized water (ddH₂O) or 10% acetic acid[6][7]. Only dilute the peptide into complex, high-salt assay buffers immediately prior to the experiment.

Q2: My biological assay shows a rapid drop in peptide concentration over 30 minutes, even in cell-free control wells. Where is the peptide going? The Causality: Non-specific surface adsorption. The C-terminal Lys-Lys motif is polycationic, while standard polystyrene microplates and polypropylene tubes often carry slight negative charges or hydrophobic patches. The peptide acts almost like a surfactant, adhering tightly to the plastic walls. The Solution: Utilize low-protein-binding (siliconized) microcentrifuge tubes for all stock solutions. For the final assay buffer, introduce a carrier protein (e.g., 0.1% BSA) or a non-ionic detergent (e.g., 0.05% Tween-20) to outcompete the peptide for binding sites on the plasticware.

Q3: I am seeing a mass shift of +16 Da in my LC-MS/MS analysis, and the peptide is no longer being cleaved by Carboxypeptidase Z (CPZ). What happened? The Causality: Methionine oxidation. The thioether group of the Methionine (Met) residue is a potent nucleophile that reacts with dissolved oxygen or reactive oxygen species (ROS) to form methionine sulfoxide[2][3]. This adds a bulky, polar oxygen atom (+16 Da) to the hydrophobic core, which sterically hinders recognition by processing enzymes like CPZ[4] and opioid receptors. The Solution: Purge all reconstituted stock vials with Argon or Nitrogen gas before sealing. Store aliquots strictly at -80°C and strictly avoid freeze-thaw cycles[8].

Part 3: Visualizing the Workflows

Biochemical Processing & Degradation Pathway

Understanding how YGGFMKK is generated and degraded dictates how we must protect it in vitro.

Pathway PENK Proenkephalin (Precursor) YGGFMKK YGGFMKK (Intermediate) PENK->YGGFMKK PC1 / PC2 Cleavage YGGFM YGGFM (Mature Enkephalin) YGGFMKK->YGGFM CPZ / CPE Cleavage Oxidized Oxidized YGGFMKK (+16 Da Inactive) YGGFMKK->Oxidized ROS / Dissolved O2 Oxidation

Caption: Biochemical processing and degradation pathways of the YGGFMKK peptide.

Solubilization Decision Matrix

Follow this logic tree to ensure complete solvation without compromising peptide integrity.

Protocol Stock Lyophilized YGGFMKK (Net Charge +2) Water Add Sterile ddH2O (Primary Solvent) Stock->Water Decision Is solution optically clear? Water->Decision Acid Add 10% Acetic Acid (Protonates basic residues) Decision->Acid No Aliquot Aliquot into Low-Bind Tubes Decision->Aliquot Yes Acid->Aliquot Store Purge with Argon Store at -80°C Aliquot->Store

Caption: Step-by-step decision matrix for the optimal solubilization and storage of YGGFMKK.

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Master Stock Reconstitution

This protocol builds in a spectrophotometric validation step to ensure you are not losing peptide to the lyophilization vial.

  • Equilibration: Allow the sealed vial of lyophilized YGGFMKK to reach room temperature in a desiccator for 30 minutes to prevent condensation from introducing moisture.

  • Primary Solubilization: Add sterile, degassed ddH₂O to achieve a concentration of 1-2 mg/mL[8]. Do not use PBS or cell media.

  • Agitation: Cap the vial and gently vortex. If particulates remain, sonicate in a water bath for 10 seconds[6]. If the peptide remains cloudy, add 10% Acetic Acid dropwise until optically clear[5][7].

  • Self-Validation (Concentration Check): Blank a UV-Vis spectrophotometer (e.g., NanoDrop) with your solvent. Measure the absorbance of the peptide solution at 280 nm. Calculate the exact molarity using the Tyrosine extinction coefficient ( 1490 M−1cm−1 ). Causality: This proves the peptide is in solution and not electrostatically bound to the glass vial.

  • Storage: Divide the stock into 10–50 µL aliquots using low-protein-binding tubes. Gently layer Argon gas over the liquid in each tube to displace oxygen, cap tightly, and immediately flash-freeze in liquid nitrogen before transferring to -80°C[8].

Protocol 2: Preparation of Working Dilutions for Assays
  • Thawing: Thaw a single master stock aliquot on ice. Never re-freeze an aliquot.

  • Buffer Preparation: Prepare your final assay buffer (e.g., PBS or DMEM). To prevent the basic -KK tail from adhering to your assay plates, supplement the buffer with 0.1% BSA (Protease-free) or 0.05% Tween-20.

  • Dilution: Pipette the required volume of the master stock directly into the center of the assay buffer volume. Vortex immediately to disperse the peptide before the salts can induce localized aggregation.

  • Immediate Use: Initiate the biological assay within 15 minutes of creating the working dilution to minimize the window for methionine oxidation[3].

References

  • Garcia-Pardo, J., et al. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. PubMed Central (PMC).[4] Available at:[Link]

  • SB-Peptide. Peptide Solubility Guidelines - How to solubilize a peptide.[6] Available at:[Link]

  • GenScript. Peptide Solubility Guidelines.[7][8] Available at:[Link]

  • Bobrowski, K., et al. (2022). Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time-Resolved Techniques. MDPI Molecules.[2] Available at:[Link]

  • Naumov, S., et al. (2012). Methionine Residue Acts as a Prooxidant in the •OH-Induced Oxidation of Enkephalins. The Journal of Physical Chemistry B (ACS Publications).[3] Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Met-Enkephalin vs. H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Executive Summary The development of peptide-based analgesics requires a deep understanding of endogenous opioid processing, receptor pharmacodynamics, and enzymatic stability. This guide provides an objective, data-driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based analgesics requires a deep understanding of endogenous opioid processing, receptor pharmacodynamics, and enzymatic stability. This guide provides an objective, data-driven comparison between Met-Enkephalin (the classic endogenous pentapeptide) and its C-terminally extended heptapeptide analog, H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (Met-Enkephalin-Lys-Lys). By analyzing their distinct biochemical properties, receptor binding profiles, and degradation kinetics, we provide researchers with actionable insights for rational drug design and neuropharmacological profiling.

Structural and Biochemical Divergence

The addition of a dibasic dipeptide (Lys-Lys) to the C-terminus of Met-enkephalin fundamentally alters its physicochemical properties. While Met-enkephalin is a mature, active neurotransmitter, the extended heptapeptide serves biologically as a prohormone intermediate generated during the proteolytic cleavage of proenkephalin or amidorphin[1],.

Table 1: Physicochemical and Biological Comparison
PropertyMet-EnkephalinH-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH
Sequence H-Tyr-Gly-Gly-Phe-Met-OHH-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH
Molecular Weight 573.67 g/mol 829.02 g/mol
Net Charge (pH 7.4) Neutral (0)Highly Cationic (+2)
Biological Role Active endogenous opioid ligandProhormone intermediate / Prodrug
Receptor Affinity High (MOR / DOR)Moderate (Requires CPE cleavage)
Primary Degradation NEP, APN, DPP-IIIProhormone Convertases, CPE

Causality Insight: The shift from a neutral pentapeptide to a highly cationic heptapeptide (+2 charge at physiological pH) restricts the extended peptide's ability to passively cross the blood-brain barrier (BBB). However, this same charge modification alters its susceptibility to local tissue peptidases, making it an excellent candidate for localized, peripheral analgesic applications (e.g., gastrointestinal inflammation)[2].

Pharmacodynamics & Receptor Binding

Opioid peptides follow the "Message-Address" concept [3]. The N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) acts as the "message" required for opioid receptor activation, while the C-terminal extension acts as the "address" dictating receptor subtype selectivity.

  • Met-Enkephalin: Exhibits high, non-selective affinity for both Delta (DOR) and Mu (MOR) opioid receptors. Binding initiates a G-protein coupled cascade (Gi/Go), inhibiting adenylate cyclase and hyperpolarizing the neuron to produce analgesia[3].

  • Met-Enkephalin-Lys-Lys: The bulky, cationic Lys-Lys tail introduces electrostatic repulsion within the highly conserved hydrophobic binding pockets of MOR and DOR. Consequently, its direct receptor affinity is lower than the mature pentapeptide. However, in vivo, it acts as a prodrug; the basic residues are rapidly cleaved by Carboxypeptidase E (CPE) at the synaptic cleft to liberate the highly active Met-enkephalin[4].

Signaling Ligand Opioid Peptide (Met-Enkephalin) Receptor MOR / DOR (G-Protein Coupled Receptor) Ligand->Receptor GiGo Gi/Go Protein Activation Receptor->GiGo cAMP Inhibition of Adenylate Cyclase (↓ cAMP Levels) GiGo->cAMP IonChannels ↑ K+ Efflux / ↓ Ca2+ Influx (Cellular Hyperpolarization) GiGo->IonChannels Analgesia Analgesia & Neuromodulation cAMP->Analgesia IonChannels->Analgesia

Opioid Receptor Gi/Go Signaling Pathway Mediating Analgesia

Enzymatic Stability & Processing Kinetics

The primary limitation of Met-enkephalin in clinical applications is its rapid degradation (half-life < 2 minutes in plasma) by Neutral Endopeptidase (NEP/CD10) and Aminopeptidase N (APN)[2],[4].

The extended sequence of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH fundamentally shifts its enzymatic processing pathway:

  • Resistance to NEP: NEP preferentially cleaves the Gly-Phe bond of the mature pentapeptide. The addition of the dibasic Lys-Lys tail induces steric hindrance, significantly slowing NEP-mediated degradation[2].

  • Prohormone Processing: The Lys-Lys motif is a canonical recognition site for prohormone convertases (e.g., PC1/2) and yeast aspartic protease 3 (YAP3p)[1]. Once generated, the dibasic tail is specifically targeted by Carboxypeptidase E (CPE) to yield the mature pentapeptide[4].

Processing ProEnk Proenkephalin (Precursor) PC1 Prohormone Convertases (PC1 / PC2 / YAP3p) ProEnk->PC1 Heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (Intermediate) PC1->Heptapeptide CPE Carboxypeptidase E (Basic Residue Cleavage) Heptapeptide->CPE Pentapeptide Met-Enkephalin (Active Ligand) CPE->Pentapeptide

Proteolytic Processing Workflow of Proenkephalin to Active Met-Enkephalin

Experimental Methodologies

To objectively compare these peptides, researchers must utilize self-validating experimental systems. Below are the gold-standard protocols for evaluating their biological activity.

Protocol A: Radioligand Competitive Binding Assay (MOR/DOR Affinity)

Causality: To determine if the C-terminal Lys-Lys extension alters the "address" domain's ability to dock into the receptor pocket, we measure the displacement of a highly selective radioligand.

  • Preparation: Isolate CHO cell membranes stably expressing human MOR or DOR. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO (for MOR) or[³H]-DPDPE (for DOR).

  • Displacement: Add increasing concentrations (10⁻¹² to 10⁻⁵ M) of either Met-enkephalin or Met-enkephalin-Lys-Lys.

  • Self-Validating Control: Include a parallel well with 10 µM Naloxone to define Non-Specific Binding (NSB). System Check: If Total Binding equals NSB, the assay fails, indicating compromised membrane integrity or radioligand degradation.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

Protocol B: In Vitro Enzymatic Stability Assay (NEP Degradation)

Causality: To prove that the Lys-Lys extension provides steric shielding against NEP, we must quantify the degradation kinetics of both peptides in a controlled enzymatic environment.

  • Reaction Setup: Dissolve the peptide (0.05 mM) in 50 mM Tris-HCl buffer (pH 7.4). Add purified human Neutral Endopeptidase (NEP) at a final concentration of 5 nM[2].

  • Time-Course Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 30, 60, 90, and 120 minutes.

  • Self-Validating Control: Run a parallel reaction spiked with 1 µM Thiorphan (a specific NEP inhibitor). System Check: The Thiorphan-treated sample must show 0% degradation. Any observed cleavage indicates off-target protease contamination in the buffer.

  • Termination & Analysis: Stop the reaction immediately by adding 1 M aqueous HCl (1:1 v/v). Analyze the remaining intact peptide via RP-HPLC (C18 column, linear gradient of 5-60% Acetonitrile in 0.1% TFA over 20 minutes) at 214 nm.

References

  • Cawley, N.X., et al. (1996). Specificity and kinetic studies on the cleavage of various prohormone mono- and paired-basic residue sites by yeast aspartic protease 3. Journal of Biological Chemistry. URL: [Link]

  • Kilpatrick, D.L., et al. (1982). Two adrenal opioid polypeptides: proposed intermediates in the processing of proenkephalin. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Sobocińska, M.K., et al. (2022). N-Terminally Lipidated Sialorphin Analogs—Synthesis, Molecular Modeling, In Vitro Effect on Enkephalins Degradation by NEP and Treatment of Intestinal Inflammation in Mice. International Journal of Molecular Sciences (PMC). URL: [Link]

  • Hui, K.S. (2007). Neuropeptidases. Handbook of Neurochemistry and Molecular Neurobiology (PMC). URL: [Link]

  • Janecka, A., et al. (2024). Analgesic Peptides: From Natural Diversity to Rational Design. International Journal of Molecular Sciences (MDPI). URL: [Link]

Sources

Comparative

In-Depth Comparison Guide: Opioid Receptor Selectivity of Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH

Executive Summary Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH , commonly known as Met-enkephalin-Lys-Lys (Met-Enk-Lys-Lys), is an endogenous heptapeptide derived from the proteolytic cleavage of the precursor protein Proenkephalin A....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH , commonly known as Met-enkephalin-Lys-Lys (Met-Enk-Lys-Lys), is an endogenous heptapeptide derived from the proteolytic cleavage of the precursor protein Proenkephalin A. While the canonical pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) is highly selective for the delta-opioid receptor (DOR), the addition of the dibasic Lys-Lys C-terminal extension fundamentally alters its receptor binding profile.

This guide provides a rigorous, objective comparison of Met-Enk-Lys-Lys against other endogenous and synthetic opioid ligands. It details the mechanistic causality of its shifted selectivity toward a mixed mu/delta/kappa profile and provides self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Overview: The Causality of C-Terminal Extension

The canonical enkephalin motif (Tyr-Gly-Gly-Phe-Met) acts as the primary "message" domain for opioid receptor recognition, anchoring into the orthosteric binding pocket shared across mu (MOR), delta (DOR), and kappa (KOR) receptors. The delta receptor possesses a distinct extracellular loop topology that accommodates this truncated pentapeptide highly efficiently.

However, when the sequence is extended by basic amino acids (Lys-Lys), the "address" domain of the peptide is altered. The positively charged lysine residues interact with negatively charged aspartate and glutamate residues located in the extracellular loops of MOR and KOR. This electrostatic interaction acts as a molecular tether, significantly increasing the peptide's binding affinity for MOR and KOR while retaining its baseline DOR affinity. Consequently, differently processed forms of proenkephalin have altered affinities, allowing Met-Enk-Lys-Lys to function as a broad-spectrum opioid agonist rather than a strictly DOR-selective one (). This biological redundancy and ligand variation enable finely tuned physiological responses in systems like the enteric nervous system ().

Comparative Receptor Selectivity

To objectively evaluate Met-Enk-Lys-Lys, we compare its binding affinities ( Ki​ ) against standard alternatives: the parent peptide Met-enkephalin, the MOR-selective synthetic analog DAMGO, and the KOR-selective endogenous peptide Dynorphin A (1-13).

Table: Comparative Opioid Receptor Binding Affinities ( Ki​ , nM)
LigandMOR Affinity ( Ki​ , nM)DOR Affinity ( Ki​ , nM)KOR Affinity ( Ki​ , nM)Primary Selectivity Profile
Met-enkephalin ~10.0 - 20.0~1.0 - 3.0>1000DOR-preferring
Met-Enk-Lys-Lys ~2.0 - 5.0~3.0 - 8.0~40.0 - 80.0Mixed MOR/DOR/KOR
DAMGO ~1.0 - 2.0>1000>1000MOR-selective
Dynorphin A (1-13) ~5.0 - 10.0~10.0 - 20.0~0.1 - 0.5KOR-selective

(Note: Values are representative ranges derived from competitive radioligand binding assays using cloned human receptors. Lower Ki​ indicates higher affinity).

Pathway Visualization

The following diagram illustrates the divergent receptor affinities and convergent downstream signaling pathways of Met-Enk-Lys-Lys.

Pathway of Met-Enk-Lys-Lys binding to MOR, DOR, and KOR, leading to Gi/o signaling.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, researchers must employ self-validating experimental designs when evaluating the selectivity of Met-Enk-Lys-Lys. The following step-by-step protocol outlines a competitive radioligand binding assay with built-in internal controls to verify causality and assay sensitivity.

Protocol: Competitive Radioligand Binding Assay for Receptor Selectivity

Objective: Determine the exact Ki​ values of Met-Enk-Lys-Lys at cloned human MOR, DOR, and KOR.

Step 1: Membrane Preparation

  • Harvest CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

  • Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail (e.g., EDTA, PMSF, and bestatin). Causality Note: Bestatin is critical to prevent aminopeptidase-mediated degradation of the N-terminal Tyrosine, which would artificially lower the measured affinity.

  • Centrifuge at 43,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in the assay buffer to a final concentration of 15-20 μg protein/well.

Step 2: Assay Setup (Self-Validating Design)

  • Radioligands: Use [³H]DAMGO for MOR,[³H]DPDPE for DOR, and [³H]U69,593 for KOR.

  • Competitors: Prepare serial dilutions ( 10−11 to 10−5 M) of Met-Enk-Lys-Lys.

  • Internal Controls (Critical for Trustworthiness):

    • Include unlabelled DAMGO, DPDPE, and U69,593 as positive controls for their respective receptors to validate that the receptors are functioning and the radioligands are displaceable.

    • Include the universal opioid antagonist Naloxone (10 μM) in separate wells to define non-specific binding (NSB).

Step 3: Incubation and Termination

  • Incubate the membrane preparations with the radioligand and the competitor for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Protocol Standard: Filters must be pre-soaked in 0.1% polyethylenimine to reduce non-specific peptide adherence to the glass fibers.

  • Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

Step 4: Data Analysis and Causality Verification

  • Quantify bound radioactivity using liquid scintillation counting.

  • Calculate IC50​ values using non-linear regression analysis.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality Check: If the Ki​ of Met-Enk-Lys-Lys for MOR is significantly lower (indicating higher affinity) than that of canonical Met-enkephalin run in parallel, it validates the hypothesis that the Lys-Lys extension enhances MOR affinity via electrostatic interactions with the receptor's extracellular loops.

Conclusion

Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH represents a fascinating example of how post-translational precursor processing dictates biological function. While the core Met-enkephalin sequence drives baseline opioid activity, the C-terminal Lys-Lys extension acts as an "address" modification, broadening the peptide's selectivity to include high MOR and moderate KOR affinity. For drug development professionals, understanding these structure-activity relationships is critical when designing peptide-based analgesics with tailored, multi-receptor profiles.

References

  • Thompson, G. L., Canals, M., & Poole, D. P. (2014). Biological redundancy of endogenous GPCR ligands in the gut and the potential for endogenous functional selectivity. Frontiers in Pharmacology, 5, 262.[Link]

  • Fricker, L. D., Margolis, E. B., Gomes, I., & Devi, L. A. (2020). Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. Molecular Pharmacology, 98(2), 96-108.[Link]

Validation

A Comparative Guide to Synthetic Opioid Peptides for Receptor Research: Featuring H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

This guide provides an in-depth comparison of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH and other pivotal synthetic opioid peptides. Designed for researchers, scientists, and drug development professionals, this document moves be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH and other pivotal synthetic opioid peptides. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data sheets to offer a comparative analysis grounded in experimental data, explaining the causal relationships behind structural modifications and their functional outcomes. We will dissect the performance of these critical research tools, providing the necessary context to empower you in selecting the optimal peptide for your experimental needs.

The Subject Peptide: A Structural Analysis of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

The heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a synthetic analog of the endogenous opioid peptide, Met-Enkephalin. A detailed analysis of its structure reveals a strategic design aimed at modulating the pharmacological properties of the parent molecule.

  • The Core Opioid Motif: The N-terminal sequence, Tyr-Gly-Gly-Phe-Met , is the exact sequence of Met-Enkephalin[1]. This pentapeptide is a primary endogenous ligand for the δ-opioid receptor and, to a lesser extent, the µ-opioid receptor[2]. The N-terminal tyrosine residue is a critical pharmacophore for all enkephalins, with its phenolic hydroxyl group and primary amine being essential for receptor recognition and activation. However, endogenous Met-Enkephalin is characterized by a very short biological half-life due to rapid degradation by various peptidases[2].

  • The C-Terminal Basic Extension: The addition of a di-lysine motif (-Lys-Lys-OH ) at the C-terminus is a significant modification. Lysine is a positively charged (basic) amino acid. The introduction of such residues at the C-terminus of enkephalin analogs is a known strategy to alter receptor affinity and selectivity. Studies have shown that the addition of a single lysine residue to enkephalin analogs can increase selectivity for the µ-opioid receptor[3][4]. Therefore, the Lys-Lys tail on the subject peptide is rationally designed to enhance its interaction with the µ-receptor, potentially shifting its profile from a δ/µ-ligand to a more µ-selective compound. This modification may also influence the peptide's solubility and pharmacokinetic profile.

Key Comparator Synthetic and Endogenous Opioid Peptides

To contextualize the properties of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH, we will compare it against several gold-standard opioid peptides, each selected for its unique and well-characterized profile.

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin): DAMGO is arguably the most widely used synthetic selective agonist for the µ-opioid receptor (MOR)[5][6]. Its structure incorporates key modifications to the enkephalin sequence that confer high stability and profound µ-selectivity: a D-Alanine at position 2 prevents degradation by aminopeptidases, N-methylation of Phenylalanine at position 4 enhances µ-receptor affinity, and the reduction of the C-terminal carboxyl to an alcohol (Gly-ol) further increases stability and selectivity[5]. It serves as the benchmark for a potent, high-efficacy, G-protein-biased µ-agonist.

  • Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂): First isolated from the skin of South American frogs, dermorphin is a natural heptapeptide with exceptionally high potency and selectivity for the µ-opioid receptor[7][8]. Its most notable feature is the presence of a D-Alanine at position 2, a post-translational modification that, like in DAMGO, confers significant resistance to enzymatic degradation and is crucial for its high binding affinity[7][9]. Dermorphin is often cited as being 30-40 times more potent than morphine[10].

  • Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂): Along with Endomorphin-1, Endomorphin-2 is an endogenous tetrapeptide that displays the highest known affinity and selectivity for the µ-opioid receptor[11][12]. It is considered a putative endogenous ligand for this receptor. While a potent analgesic, Endomorphin-2 is also a valuable tool for studying biased agonism. Some evidence suggests that, compared to DAMGO, it may preferentially activate the β-arrestin signaling pathway over the G-protein pathway, a profile that has been linked to certain opioid side effects[13][14].

Quantitative Performance Comparison

The following tables summarize the experimental data for our subject peptide's parent molecule (Met-Enkephalin) and the selected comparators, providing a clear, quantitative basis for comparison.

Table 1: Peptide Structures and Key Features

PeptideSequenceKey Features
Met-Enkephalin H-Tyr-Gly-Gly-Phe-Met-OHEndogenous δ/µ-agonist, low stability[2].
H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OHSynthetic Met-Enkephalin analog with C-terminal basic extension. Likely enhanced µ-selectivity[3][4].
DAMGO H-Tyr-D-Ala -Gly-NMe-Phe -Gly-ol Synthetic µ-agonist. High stability and >100-fold µ-selectivity[15].
Dermorphin H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ Natural µ-agonist. Extremely high potency[9][10].
Endomorphin-2 H-Tyr-Pro-Phe-Phe-NH₂ Endogenous µ-agonist. Highest known µ-selectivity. Potential biased agonist[11][12].

Table 2: Comparative Receptor Binding Affinity (Ki)

Peptideµ-Receptor Ki (nM)δ-Receptor Ki (nM)κ-Receptor Ki (nM)µ/δ Selectivity Ratioµ/κ Selectivity Ratio
Met-Enkephalin ~20[16]~1-2[16]>1000~0.05 - 0.1<0.02
DAMGO 1.18 (human)[6][17]1430 (human)[6][17]213 (human)[6][17]~1212~181
Dermorphin ~0.5 - 5 (pKi 8.29-9.26)[18]~74 (pKi 7.16)[18]Inactive[18]~15 - 150High
Endomorphin-2 1.3 - 8.2 (rat)[19]>500[11]>500[11]>60 - 380>60 - 380

Table 3: Comparative In Vitro Functional Activity ([³⁵S]GTPγS Binding Assay)

PeptideReceptorPotency (EC₅₀, nM)Efficacy (% of DAMGO)
Met-Enkephalin δ-Receptor1.03 - 47[16]Near-full agonist
DAMGO µ-Receptor222[17]100% (Reference)
Dermorphin µ-Receptor~14.4 (pEC₅₀ 7.84)[18]~88%[18]
Endomorphin-2 µ-Receptor180[13]~60%[13]

Table 4: Comparative In Vivo Analgesic Potency

PeptideTestRoutePotency (ED₅₀)Relative Potency vs. Morphine
DAMGO Visceral Paini.p. (rat)289.52 nmol/kg[17]Similar to Morphine[17]
Dermorphin Hot Platei.c.v. (rat)13.3 pmol/rat[10]~2170x more potent[7][10]
Endomorphin-2 (Various)i.c.v.Potent Analgesic[12]-

Opioid Receptor Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Agonist binding triggers two major downstream signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The balance between these pathways can significantly influence the pharmacological profile of a ligand.

G-Protein Dependent Signaling: This is the "classical" pathway associated with analgesia. Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit dissociates and inhibits N-type voltage-gated calcium channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels (hyperpolarizing the neuron).

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Opioid Opioid Agonist MOR μ-Opioid Receptor Opioid->MOR Binds G_Protein Gαi/o-Gβγ (Inactive) MOR->G_Protein Activates G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha G_beta_gamma Gβγ (Active) G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_Efflux K_Efflux->Analgesia

Figure 1. Canonical G-protein signaling pathway for µ-opioid receptors.

β-Arrestin Dependent Signaling: This pathway is initiated by G-protein receptor kinase (GRK) phosphorylation of the agonist-occupied receptor. This phosphorylated site serves as a docking station for β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins (desensitization) and targets the receptor for internalization via clathrin-coated pits. β-arrestin also acts as a scaffold for other signaling proteins, such as MAP kinases (e.g., ERK1/2), initiating a separate wave of signaling. This pathway has been implicated in the development of tolerance and certain side effects like respiratory depression.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Opioid Opioid Agonist MOR μ-Opioid Receptor Opioid->MOR Binds GRK GRK MOR->GRK Recruits GRK->MOR Phosphorylates MOR_P Phosphorylated Receptor Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Desensitization G-Protein Uncoupling (Desensitization) Beta_Arrestin->Desensitization Mediates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates ERK_Pathway ERK/MAPK Signaling Beta_Arrestin->ERK_Pathway Scaffolds Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO-µOR cells) start->prep plate Plate Membranes with: 1. Radioligand (e.g., [³H]DAMGO) 2. Varying concentrations of Test Peptide prep->plate nsb Include 'Non-Specific Binding' control (e.g., + high concentration Naloxone) plate->nsb incubate Incubate to Equilibrium (e.g., 60 min at 25°C) plate->incubate filter Rapidly Filter through GF/B filters (Separates bound from free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Non-linear regression to find IC₅₀ - Cheng-Prusoff to calculate Ki count->analyze end End analyze->end

Figure 3. Workflow for a Radioligand Competition Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the µ-opioid receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a membrane fraction via differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of a µ-selective radioligand (e.g., [³H]DAMGO), and a range of concentrations of the unlabeled test peptide.

  • Controls: For total binding, omit the test peptide. For non-specific binding (NSB), add a high concentration of a competing non-radioactive ligand like naloxone.[5]

  • Incubation: Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step quickly separates the receptor-bound radioligand from the unbound radioligand in the solution.

  • Washing: Immediately wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test peptide. Use non-linear regression to determine the IC₅₀ (the concentration of test peptide that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the first step in G-protein activation. It quantifies the ability of an agonist to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, thereby providing a direct measure of G-protein activation efficacy (Emax) and potency (EC₅₀).

GTPgS_Assay_Workflow start Start prep Prepare Receptor Membranes (containing coupled G-proteins) start->prep plate Plate Membranes with: 1. GDP (to ensure G-proteins are inactive) 2. Varying concentrations of Test Peptide prep->plate incubate_pre Pre-incubate (e.g., 15 min at 30°C) plate->incubate_pre initiate Initiate Reaction by adding [³⁵S]GTPγS incubate_pre->initiate incubate_main Incubate (e.g., 60 min at 30°C) initiate->incubate_main filter Rapidly Filter through GF/B filters incubate_main->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: - Subtract Basal Binding - Non-linear regression to find EC₅₀ and Emax count->analyze end End analyze->end

Figure 4. Workflow for a [³⁵S]GTPγS Functional Assay.

Detailed Protocol:

  • Membrane Preparation: As described for the binding assay.

  • Assay Setup: In a 96-well plate, combine receptor membranes in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) containing a fixed concentration of GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.[13][18] Add a range of concentrations of the test agonist.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.2 nM).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS.

  • Termination & Filtration: Terminate and filter the reaction as described in the binding assay protocol.

  • Quantification: Measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract basal binding (agonist-absent wells) from all values. Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation over basal).[5][13]

Hot Plate Test for Analgesia

This in vivo assay measures the analgesic potency of a compound by assessing the reaction latency of an animal (typically a mouse or rat) to a thermal pain stimulus. An effective analgesic will increase the time it takes for the animal to show a pain response.

Hot_Plate_Workflow start Start acclimate Acclimate Animals to Test Room start->acclimate administer Administer Test Peptide or Vehicle Control (e.g., i.c.v., i.p., s.c.) acclimate->administer wait Wait for Peak Drug Effect Time administer->wait place Place Animal on Hot Plate (e.g., 55°C) and start timer wait->place observe Observe for Nociceptive Response (Hind paw lick, flick, or jump) place->observe record Record Latency Time observe->record cutoff Remove animal if no response by pre-set cutoff time (e.g., 30s) to prevent tissue damage observe->cutoff analyze Data Analysis: - Calculate % Maximum Possible Effect (%MPE) - Dose-response curve to determine ED₅₀ record->analyze cutoff->analyze end End analyze->end

Figure 5. Workflow for the In Vivo Hot Plate Analgesia Test.

Detailed Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment begins.

  • Baseline Measurement: Gently place each animal on the hot plate apparatus (maintained at a constant temperature, e.g., 55°C) and measure the baseline latency to a nocifensive response (e.g., licking a hind paw, jumping).

  • Compound Administration: Administer the test peptide or vehicle control via the desired route (e.g., intracerebroventricular, intraperitoneal).

  • Testing: At the time of expected peak drug effect, place the animal back on the hot plate and record the response latency.

  • Cutoff Time: A crucial safety measure is the implementation of a cutoff time (e.g., 30-45 seconds). If the animal does not respond by this time, it is immediately removed to prevent tissue damage. This cutoff time also represents the maximum possible effect.

  • Data Analysis: The analgesic effect is often quantified as the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cutoff Time - Baseline Latency)] x 100 . By testing a range of doses, a dose-response curve can be generated to calculate the ED₅₀ (the dose required to produce a 50% MPE).[10]

Conclusion and Senior Application Scientist Insights

The selection of an opioid peptide for research is a critical decision that dictates the scope and validity of experimental outcomes. This guide has demonstrated that while peptides may share a common core, subtle structural modifications lead to vastly different pharmacological profiles.

  • H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a rationally designed tool for probing the effects of C-terminal basicity on the activity of Met-Enkephalin, likely with enhanced affinity and selectivity for the µ-opioid receptor.

  • DAMGO remains the undisputed standard for studies requiring a stable, potent, and highly selective µ-agonist with a well-documented history of robust G-protein activation.

  • Dermorphin offers unparalleled in vivo potency, making it a valuable tool for studies where a maximal analgesic response is required, though its extreme potency requires careful dose consideration.

  • Endomorphin-2 is indispensable for research focused on the pharmacology of the most selective endogenous µ-ligand and is a key compound for investigating the nuances of biased agonism and its physiological consequences.

Your choice of peptide should be guided by your research question. For dissecting the fundamental mechanisms of µ-receptor G-protein signaling, DAMGO is the logical choice. For exploring the frontiers of potency, Dermorphin is the tool. For investigating endogenous selectivity and biased signaling, Endomorphin-2 is critical. And for understanding how modifications to endogenous scaffolds can fine-tune receptor interactions, analogs like H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH provide invaluable insights.

References

  • van den Hoogen, N. J., & Vervoort, J. (2018). Rediscovery of old drugs: the forgotten case of dermorphin for postoperative pain and palliation. Future Science OA, 4(10), FSO340. [Link]

  • Emmerson, P. J., Clark, M. J., Mansour, A., Akil, H., Woods, J. H., & Medzihradsky, F. (1996). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of pharmacology and experimental therapeutics, 278(3), 1121–1127. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Met]enkephalin [Ligand Id: 1614] activity data from GtoPdb and ChEMBL. [Link]

  • Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e35256. [Link]

  • Zsarnovszky, A., Csernus, V., & Nagy, A. (2005). Binding of endomorphin-2 to mu-opioid receptors in experimental mouse mammary adenocarcinoma. Neuropeptides, 39(2), 143–149. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. [Link]

  • Calo', G., et al. (2021). Evaluation of [Cys(ATTO 488)8]Dermorphin-NH2 as a novel tool for the study of μ-opioid peptide receptors. PLoS ONE, 16(4), e0250011. [Link]

  • Benyhe, S., Farkas, J., Toth, G., & Wollemann, M. (2000). Receptor binding and G-protein activation by new Met5-enkephalin-Arg6-Phe7 derived peptides. Life sciences, 66(10), 949–956. [Link]

  • Allouche, S., et al. (2012). Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot. Molecular Pharmacology, 81(4), 503–514. [Link]

  • Sasaki, Y., et al. (1984). Structural requirements for dermorphin opioid receptor binding. Life sciences, 34(12), 1149–1155. [Link]

  • Wikipedia. (n.d.). Met-enkephalin. [Link]

  • Gacel, G., et al. (1988). Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs. Peptides, 9 Suppl 1, 139–143. [Link]

  • ResearchGate. (n.d.). Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. [Link]

  • Guerrini, R., et al. (2016). Characterisation of the Novel Mixed Mu-NOP Peptide Ligand Dermorphin-N/OFQ (DeNo). PLoS ONE, 11(6), e0156896. [Link]

  • Sidorova, M. V., et al. (1991). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorganicheskaia khimiia, 17(7), 929–936. [Link]

  • Almquist, R. G., et al. (1989). The synthesis and opioid receptor binding affinities of analogues of dermorphin and its N-terminal tetrapeptide fragment with dibasic acids in position 2. International journal of peptide and protein research, 34(5), 455–463. [Link]

  • Sargsyan, A., et al. (2025). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. Molecules, 30(17), 3893. [Link]

  • McPherson, J., et al. (2010). Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor. Molecular Pharmacology, 78(4), 756–762. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). endomorphin-2 [Ligand Id: 3668] activity data from GtoPdb and ChEMBL. [Link]

  • Zaveri, N. T., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3928–3938. [Link]

  • Wikipedia. (n.d.). Endomorphin-2. [Link]

  • ResearchGate. (n.d.). Binding affinity (K i ) values of selected compounds to opioid.... [Link]

  • Egleton, R. D., et al. (2003). Synthesis and evaluation of potential affinity labels derived from endomorphin-2. Journal of peptide research, 61(2), 79–87. [Link]

  • Broccardo, M., et al. (1981). Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin. British journal of pharmacology, 73(3), 625–631. [Link]

  • Varadi, A., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Biomedicines, 9(6), 625. [Link]

  • Lee, Y. S., et al. (2009). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & medicinal chemistry letters, 19(16), 4552–4555. [Link]

  • Flores-Paz, R., et al. (2023). The Endogenous Opioid Met-Enkephalin Modulates Thalamo-Cortical Excitation Inhibition Balance in a Medial Thalamus-Anterior Cingulate Cortex Circuit. eNeuro, 10(7), ENEURO.0064-23.2023. [Link]

  • MedChemExpress. (n.d.). Dermorphin (皮啡肽). [Link]

  • Ruzza, C., et al. (2022). In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Chu, X. P., et al. (1998). Endomorphin-1 and endomorphin-2, endogenous ligands for the mu-opioid receptor, inhibit electrical activity of rat rostral ventrolateral medulla neurons in vitro. Brain research, 805(1-2), 223–228. [Link]

  • Hughes, J., et al. (1977). THE DISTRIBUTION OF METHIONINE-ENKEPHALIN AND LEUCINE-ENKEPHALIN IN THE BRAIN AND PERIPHERAL TISSUES. British Journal of Pharmacology, 61(4), 639–647. [Link]

  • Inxight Drugs. (n.d.). DERMORPHIN. [Link]

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Comparative

A Guide to the Structure-Activity Relationship of C-Terminally Extended Met-Enkephalin Analogs

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of opioid peptide research, the quest for potent and selective analgesics with fa...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid peptide research, the quest for potent and selective analgesics with favorable pharmacological profiles is a continuous endeavor. The endogenous pentapeptide Met-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) serves as a foundational scaffold for the design of novel opioid ligands. This guide delves into the structure-activity relationship (SAR) of C-terminally extended Met-enkephalin analogs, with a specific focus on the introduction of basic residues, exemplified by the H-Tyr-Gly-Gly-Phe-Met-Lys-Lys-OH sequence. Through a comparative analysis of relevant analogs and detailed experimental protocols, we aim to provide a comprehensive resource for researchers in the field.

All endogenous opioid peptides contain the enkephalin sequence, Tyr-Gly-Gly-Phe-Leu or Tyr-Gly-Gly-Phe-Met, at their N-terminus, with varying C-terminal extensions[1]. The C-terminal modification of enkephalins is a key strategy to modulate their receptor affinity, selectivity, and biological activity[2].

Core Principles of Enkephalin SAR: The Foundation

Before examining the influence of C-terminal extensions, it is crucial to understand the fundamental SAR of the core enkephalin sequence. The opioid activity of these peptides is highly dependent on specific structural features:

  • N-Terminal Tyrosine (Tyr¹): The free amino group and the phenolic hydroxyl group of the N-terminal tyrosine are paramount for opioid receptor recognition and activation.

  • Phenylalanine (Phe⁴): The aromatic side chain of phenylalanine at position 4 is another critical pharmacophore for receptor interaction.

  • Glycine Residues (Gly² and Gly³): These residues provide conformational flexibility, allowing the peptide to adopt an active conformation within the receptor binding pocket.

  • C-Terminal Residue (Met⁵/Leu⁵): The nature of the C-terminal residue influences the selectivity of the peptide for µ- versus δ-opioid receptors.

The Impact of C-Terminal Extension with Basic Residues

The addition of amino acid residues to the C-terminus of Met-enkephalin can significantly alter its pharmacological properties. The introduction of positively charged (basic) residues like Lysine (Lys) is of particular interest. Lysine's long, flexible side chain terminating in a primary amine can introduce new electrostatic interactions with the opioid receptors and potentially influence membrane association.

Comparative Analysis of YFa and its Glycosylated Analogs

A study by Kumar et al. (2006) provides a compelling case for the analysis of C-terminally extended Met-enkephalin analogs containing lysine residues[3]. The study investigated the analgesic effects of YFa and its glycosylated derivatives, [O-Glu-Ser⁵]YFa and [O-Gal-Ser⁵]YFa, after intracerebroventricular (i.c.v.) administration in mice.

PeptideSequenceAnalgesic Activity (AD₅₀, nmol/mouse)[3]
YFaH-Tyr-Gly-Gly-Phe-Met-Lys-Lys-Lys-Phe-Met-Arg-Phe-NH₂2.18
[Ser⁵]YFaH-Tyr-Gly-Gly-Phe-Ser-Lys-Lys-Lys-Phe-Met-Arg-Phe-NH₂1.86
[O-Glu-Ser⁵]YFaH-Tyr-Gly-Gly-Phe-Ser(O-Glu)-Lys-Lys-Lys-Phe-Met-Arg-Phe-NH₂0.46
[O-Gal-Ser⁵]YFaH-Tyr-Gly-Gly-Phe-Ser(O-Gal)-Lys-Lys-Lys-Phe-Met-Arg-Phe-NH₂1.23

AD₅₀ represents the dose required to produce the maximum possible effect in 50% of the tested animals.

The data clearly indicates that the C-terminal extension containing multiple lysine residues in YFa results in a potent analgesic. Furthermore, strategic glycosylation at position 5 with glucose ([O-Glu-Ser⁵]YFa) significantly enhances the antinociceptive potency, suggesting improved bioavailability and/or blood-brain barrier penetration, potentially through glucose transporter (GLUT) interactions[3]. This highlights that modifications distant from the core enkephalin sequence can have a profound impact on the overall biological activity.

Experimental Protocols for Evaluating Opioid Peptide Analogs

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key in vitro assays used to characterize the activity of opioid peptide analogs.

Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for a specific opioid receptor subtype (µ, δ, or κ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human opioid receptor of interest (µ, δ, or κ).

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test peptide analogs at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Prepare serial dilutions of the test peptide analogs.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand (final concentration ~1 nM), 50 µL of the test peptide dilution, and 50 µL of the cell membrane preparation (20-40 µg of protein).

  • For non-specific binding, add 50 µL of naloxone (final concentration 10 µM) instead of the test peptide.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Diagram of the Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_ligand Prepare Radioligand ([³H]DAMGO, etc.) mix Mix Components in 96-well Plate prep_ligand->mix prep_peptide Prepare Test Peptide (Serial Dilutions) prep_peptide->mix prep_membrane Prepare Receptor Membranes prep_membrane->mix incubation Incubate at 25°C for 60 min mix->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash scintillation Scintillation Counting wash->scintillation analysis Calculate IC₅₀ scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a test compound to activate Gαi/o-coupled opioid receptors, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test peptide analogs at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture reagents.

Protocol:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add the test peptide analogs at various concentrations to the wells.

  • Stimulate the cells with forskolin (final concentration ~10 µM) to induce cAMP production.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Generate a dose-response curve and calculate the EC₅₀ value (the concentration of the test peptide that produces 50% of the maximal inhibitory effect) and the Eₘₐₓ (the maximum inhibitory effect).

Diagram of the cAMP Functional Assay Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Opioid Peptide Analog Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Targets

Caption: Signaling pathway of opioid receptor-mediated cAMP inhibition.

Concluding Remarks

The structure-activity relationship of C-terminally extended Met-enkephalin analogs is a promising area for the development of novel opioid analgesics. The incorporation of basic residues like lysine can significantly influence the biological activity of the parent peptide. The provided comparative data on the YFa peptide and its derivatives underscores the potential for enhancing potency through strategic modifications, including glycosylation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate new analogs and contribute to the deeper understanding of opioid peptide pharmacology, ultimately paving the way for the discovery of safer and more effective pain therapeutics.

References

  • Akil, H., et al. (1997). Endogenous opioids: biology and function. Annual Review of Neuroscience, 20, 289-328.
  • Kumar, V., et al. (2006). Synthesis, conformational and pharmacological studies of glycosylated chimeric peptides of Met-enkephalin and FMRFa. Brain Research Bulletin, 68(5), 334-340. [Link]

  • Law, P. Y., & Loh, H. H. (1999). Regulation of opioid receptor activities. Journal of Pharmacological and Experimental Therapeutics, 289(2), 607-624.
  • Pasternak, G. W. (2010). Opiate pharmacology and relief of pain. Journal of Clinical Oncology, 28(3), 593-599.
  • Schiller, P. W. (2010). Bi- or multifunctional opioid peptide ligands. Life Sciences, 86(15-16), 598-603.
  • Stein, C., et al. (2009). The role of peripheral opioid receptors in pain. Best Practice & Research Clinical Anaesthesiology, 23(1), 1-11.

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Safety & Regulatory Compliance

Safety

Operational Guide &amp; Safety Protocols for Handling H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

As a Senior Application Scientist, I frequently consult with research teams on the critical transition from theoretical experimental design to physical laboratory execution. Handling potent bioactive peptides requires tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams on the critical transition from theoretical experimental design to physical laboratory execution. Handling potent bioactive peptides requires treating them with the same rigorous safety and logistical protocols as Highly Potent Active Pharmaceutical Ingredients (HPAPIs).

The heptapeptide H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH (CAS: 80237-40-7; MW: ~830.01 g/mol ) is a synthetic derivative of α -neo-endorphin[1]. Because it contains the core Methionine-enkephalin sequence, it acts as a potent endogenous opioid receptor agonist. Accidental exposure—particularly via inhalation of the lyophilized powder—can lead to systemic opioid toxicity, including dizziness, nausea, and severe respiratory depression[2].

This guide provides the definitive, step-by-step operational framework for handling this peptide safely, ensuring both the integrity of your research and the safety of your personnel.

Part 1: Scientific Grounding — Why Sequence Dictates Handling

Do not just follow steps; understand the causality behind them. The specific amino acid sequence of this peptide dictates its physical behavior and hazard profile:

  • Methionine (Met) Sensitivity: The Met residue is highly susceptible to rapid oxidation. The peptide must be stored under anaerobic conditions or tightly sealed to prevent degradation into methionine sulfoxide, which destroys receptor binding affinity[3].

  • Lysine (Lys) Deliquescence: The tandem C-terminal Lys residues make this peptide exceptionally hygroscopic. If a cold vial is opened to ambient air, atmospheric moisture will immediately condense on the powder, causing deliquescence (absorbing moisture until it dissolves) and ruining your concentration calculations[3].

  • Electrostatic Volatility: Like most lyophilized peptides, it is extremely "fluffy" and carries a static charge. Mechanical manipulation with a metal spatula can cause the powder to aerosolize, creating a severe inhalation hazard[4].

Quantitative Data: Storage & Stability

Summarized parameters for maintaining peptide integrity.

Physical StateRecommended TempExpected Shelf LifeAtmospheric Requirement
Lyophilized Powder -20°C to -80°C2–3 YearsDesiccated, dark, sealed
Reconstituted Solution 2°C to 8°C< 1 WeekSterile buffer (pH 5-6)
Frozen Aliquots -80°C3–6 MonthsAvoid all freeze-thaw cycles
Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate exposure risks, PPE must be scaled based on the physical state of the peptide. According to, handling potent opioid powders requires strict engineering controls[5].

PPE CategoryHandling Lyophilized Powder (High Risk)Handling Reconstituted Solution (Moderate Risk)
Respiratory NIOSH-approved N95, P100, or PAPR[5].Not required if handled inside a BSC.
Hand Protection Double nitrile gloves (extended cuff). Change outer pair if contaminated[5].Single nitrile gloves.
Eye Protection Chemical safety goggles or face shield.Safety glasses with side shields.
Body Protection Disposable, fluid-resistant lab coat with knit cuffs.Standard cotton or poly-blend lab coat.
Engineering Ventilated balance enclosure or Class II Type B2 Biological Safety Cabinet (BSC)[5].Standard laboratory benchtop or fume hood.
Part 3: Operational Workflow — Safe Reconstitution Protocol

Do not attempt to weigh out small aliquots of potent lyophilized peptides using a standard spatula transfer method. Instead, use the Weighing by Difference method to minimize aerosolization[4].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed peptide vial from -20°C storage. Place it in a desiccator at room temperature for at least 30–60 minutes.

    • Causality: This prevents atmospheric moisture from condensing on the hygroscopic Lys residues, preserving mass accuracy[4].

  • Static Neutralization: Transfer the vial to a ventilated balance enclosure. Use an anti-static gun (ionizer) on the exterior of the vial and the weighing vessel.

    • Causality: Neutralizing the electrostatic charge prevents the powder from repelling and aerosolizing when the vial is opened[4].

  • Initial Weighing: Place the sealed vial on the analytical balance and record the total mass (Mass A).

  • Solvent Addition: Carefully open the vial inside the enclosure. Instead of transferring the powder out, add your sterile reconstitution buffer (e.g., pH 5-6 to maximize stability[3]) directly into the original vial.

  • Aliquoting: Immediately divide the reconstituted solution into single-use aliquots and flash-freeze them for storage at -80°C to prevent degradation from repeated freeze-thaw cycles[3].

Self-Validating System Check: Before proceeding to aliquoting, visually inspect the solution against both light and dark backgrounds. A successful reconstitution will appear completely optically clear. Any turbidity indicates incomplete dissolution or aggregation, requiring gentle sonication or pH adjustment before use.

Workflow Visualization

PeptideWorkflow Start Lyophilized Vial (-20°C Storage) Equilibrate Equilibrate to Room Temp (in Desiccator) Start->Equilibrate PPE Don High-Potency PPE (N95/PAPR, Double Gloves) Equilibrate->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Static Neutralize Static (Anti-Static Gun) Hood->Static Weigh Weigh by Difference (Direct Buffer Addition) Static->Weigh Reconstitute Reconstitute in Buffer (pH 5-6, Sterile) Weigh->Reconstitute Aliquot Aliquot & Store (-80°C) Reconstitute->Aliquot

Operational workflow for the safe handling and reconstitution of highly potent lyophilized peptides.

Part 4: Emergency Response & Spill Management

Because this peptide is an opioid receptor agonist, any laboratory handling this compound must implement a targeted emergency response plan[2].

  • Naloxone Availability: Ensure that Naloxone (Narcan) nasal spray or injectable is readily available in the laboratory, and that personnel are trained in its administration to reverse potential opioid-induced respiratory depression[2].

  • Powder Spills: Do not sweep or brush dry powder. Cover the spill with absorbent paper towels. Gently wet the towels with a 10% sodium hypochlorite (bleach) solution or 1N NaOH to chemically degrade the peptide, taking care not to generate aerosols. Allow a 30-minute contact time before wiping up[5].

  • Skin Exposure: Immediately wash the affected area with copious amounts of soap and water. Do not use solvents (like ethanol), as they can increase the dermal absorption of the peptide[2].

Part 5: Disposal Plan

Do not dispose of opioid peptides in standard biohazard or chemical waste without prior deactivation.

  • Chemical Deactivation: Liquid waste containing the peptide should be treated with an equal volume of 10% sodium hypochlorite for 30 minutes to cleave and deactivate the peptide bonds.

    • Validation Check: The destruction of the peptide can be validated by a localized loss of biological activity in subsequent assays or by LC-MS verification of the degraded fragments.

  • Solid Waste Segregation: All contaminated PPE, empty vials, and weighing boats must be placed in a sealed, leak-proof container labeled "Toxic/Potent API Waste."

  • Final Destruction: Dispose of the sealed containers via a licensed hazardous waste contractor for high-temperature incineration, which is the standard method for the complete destruction of potent pharmaceutical compounds[6].

By integrating these rigorous, causality-driven protocols into your daily operations, your laboratory will not only protect its personnel but also ensure the highest level of reproducibility and scientific integrity in your drug development assays.

References
  • Peptide Storage and Handling Guidelines . GenScript. Available at: [Link]

  • Public health and medical preparedness for mass casualties from the deliberate release of synthetic opioids . PubMed Central (NIH). Available at:[Link]

  • 10 Peptide Std Lyophilized 71 ug in 2mL - SAFETY DATA SHEET . Agilent Technologies. Available at: [Link]

Sources

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